11-Keto-9(E),12(E)-octadecadienoic acid
Description
Properties
Molecular Formula |
C18H30O3 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(9E,12E)-11-oxooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21)/b14-11+,15-12+ |
InChI Key |
PQDJTTDGUJFDQI-LCPPQYOVSA-N |
SMILES |
CCCCCC=CC(=O)C=CCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCC/C=C/C(=O)/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CC(=O)C=CCCCCCCCC(=O)O |
Synonyms |
11-keto-9(E),12(E)-octadecadienoic acid 11-keto-9,12(E)-octadecadienoic acid KOD |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the Structure of 11-Keto-9(E),12(E)-octadecadienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the methodologies and expected spectroscopic data for the structure elucidation of 11-Keto-9(E),12(E)-octadecadienoic acid. Direct experimental data for this specific compound from the primary literature, Shinohara et al., J Antibiot (Tokyo), 1999, was not fully accessible. Therefore, the quantitative data and experimental protocols presented herein are based on closely related and structurally analogous keto-octadecadienoic acids, providing a robust framework for researchers in this field.
Introduction
This compound is a polyunsaturated fatty acid derivative that has been identified as a novel agent that enhances the fibrinolytic activity of endothelial cells. Its structure, featuring a conjugated enone system, is key to its biological activity. The elucidation of such a structure relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, often complemented by chemical synthesis for confirmation. This guide details the expected analytical data and the experimental approaches for the structural characterization of this and related compounds.
Spectroscopic Data for Structure Elucidation
The following tables summarize the expected quantitative data for the structural elucidation of this compound, based on data from analogous compounds such as 9-oxo-10(E),12(E)-octadecadienoic acid and 13-oxo-9(Z),11(E)-octadecadienoic acid.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-9 / H-12 | 6.10 - 6.40 | dd | ~15, 7 |
| H-10 / H-11 | 7.00 - 7.50 | m | - |
| H-8 / H-13 | 2.50 - 2.70 | t | ~7.5 |
| H-2 | 2.35 | t | ~7.5 |
| H-3 | 1.63 | p | ~7.5 |
| Methylene Chain (H-4 to H-7, H-14 to H-15) | 1.25 - 1.45 | m | - |
| H-17 | 1.29 | m | - |
| H-18 (CH₃) | 0.88 - 0.92 | t | ~7.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 (COOH) | 178 - 180 |
| C-11 (C=O) | 200 - 205 |
| C-9, C-12 (Olefinic CH) | 125 - 135 |
| C-10, C-11 (Olefinic CH) | 140 - 145 |
| C-2 | 33 - 35 |
| C-3 | 24 - 26 |
| C-8, C-13 | 40 - 42 |
| Methylene Chain | 22 - 32 |
| C-18 (CH₃) | 13 - 15 |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z Values | Interpretation |
| ESI-MS | Negative | [M-H]⁻ at ~293.2 | Molecular weight confirmation (C₁₈H₃₀O₃ = 294.43) |
| GC-MS (as methyl ester) | EI | [M]⁺ at ~308.2 | Molecular weight of methyl ester |
| Various fragments | Fragmentation pattern reveals structural features |
Table 4: UV-Vis and IR Spectroscopic Data
| Spectroscopy | Expected Absorption | Interpretation |
| UV-Vis (in Ethanol) | λₘₐₓ ≈ 270-280 nm | π → π* transition of the conjugated enone system.[1] |
| IR | ~3300-2500 cm⁻¹ (broad) | O-H stretch of carboxylic acid |
| ~1710 cm⁻¹ | C=O stretch of carboxylic acid | |
| ~1670 cm⁻¹ | C=O stretch of conjugated ketone | |
| ~1630 cm⁻¹ | C=C stretch of conjugated double bonds | |
| ~970 cm⁻¹ | C-H bend of trans double bonds |
Experimental Protocols
Detailed methodologies are crucial for the successful elucidation of the structure. The following are generalized protocols based on standard practices for this class of compounds.
Isolation and Purification
For natural product isolation, a typical workflow would involve:
-
Extraction: Homogenization of the source material (e.g., fungal culture) with an organic solvent mixture (e.g., chloroform/methanol).
-
Partitioning: Liquid-liquid extraction to separate lipids from other components.
-
Chromatography:
-
Silica Gel Column Chromatography: To fractionate the crude extract based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Using a C18 reverse-phase column for final purification of the target compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).
-
-
Mass Spectrometry:
-
For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol) and infuse into the mass spectrometer.
-
For GC-MS, derivatize the carboxylic acid to its methyl ester using diazomethane (B1218177) or BF₃-methanol before injection.
-
-
UV-Vis Spectroscopy:
-
Dissolve the compound in a UV-transparent solvent (e.g., ethanol (B145695) or hexane).
-
Record the absorbance spectrum from 200 to 400 nm.
-
-
IR Spectroscopy:
-
Acquire the spectrum using a thin film on a salt plate or as a KBr pellet.
-
Chemical Synthesis for Structural Confirmation
A plausible synthetic route for a keto-octadecadienoic acid could involve the following key steps:
-
Wittig Reaction: To create the conjugated double bond system.
-
Oxidation: Of a corresponding alcohol to the ketone.
-
Hydrolysis: Of an ester to the final carboxylic acid.
Biological Activity and Signaling Pathway
This compound has been reported to enhance the fibrinolytic activity of endothelial cells. The fibrinolytic system is crucial for the dissolution of blood clots. A simplified, hypothetical signaling pathway illustrating how a bioactive lipid might enhance fibrinolysis is presented below. This pathway is based on known mechanisms of fibrinolysis regulation in endothelial cells. The molecule could potentially increase the expression or release of tissue Plasminogen Activator (t-PA), which is a key enzyme in this process.
Conclusion
The structural elucidation of this compound is a systematic process that integrates various spectroscopic and chemical methods. While specific data for this molecule is limited in the public domain, analysis of its structural analogues provides a clear and reliable roadmap for its characterization. The presented data and protocols offer a valuable resource for researchers working on the identification and synthesis of novel bioactive lipids, and for those in drug development exploring new therapeutic avenues in fibrinolysis and cardiovascular health.
References
The Biosynthesis of 11-Keto-9(E),12(E)-octadecadienoic Acid: An In-depth Technical Guide
December 5, 2025
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 11-Keto-9(E),12(E)-octadecadienoic acid, a keto-fatty acid with potential applications in fibrinolytic activity enhancement. While the complete pathway has not been fully elucidated in a single organism, this document synthesizes current knowledge on related fatty acid metabolism in fungi and other organisms to propose a scientifically plausible route. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on related enzymatic reactions, and visualizations of the proposed metabolic and experimental workflows.
Introduction
This compound is an oxidized derivative of linoleic acid that has been identified as a novel fatty acid with the ability to enhance the fibrinolytic activity of endothelial cells[1]. Its biosynthesis is of significant interest for potential therapeutic applications. Keto-fatty acids, also known as oxo-fatty acids, are a class of oxylipins produced across various biological kingdoms, including fungi, plants, and mammals. They are typically formed through the oxidative metabolism of polyunsaturated fatty acids (PUFAs) like linoleic acid and arachidonic acid. The biosynthesis of these molecules is often initiated by lipoxygenases (LOX), which introduce a hydroperoxy group into the fatty acid backbone. This intermediate can then be further metabolized to a keto group through the action of other enzymes such as hydroperoxide isomerases or dehydrogenases. This guide will explore the proposed biosynthetic pathway for this compound, drawing parallels from known pathways of similar molecules.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to originate from linoleic acid, a common C18 polyunsaturated fatty acid. The pathway likely involves a series of enzymatic reactions, initiated by a lipoxygenase, followed by the conversion of the resulting hydroperoxide to a ketone.
Step 1: Lipoxygenase-mediated Hydroperoxidation of Linoleic Acid
The initial and rate-limiting step is the regioselective and stereoselective dioxygenation of linoleic acid by a lipoxygenase (LOX). To form an 11-keto group, the initial hydroperoxidation must occur at the C-11 position, yielding 11-hydroperoxy-9(Z),12(Z)-octadecadienoic acid (11-HPODE). While 9-LOX and 13-LOX are the most commonly characterized lipoxygenases acting on linoleic acid, the existence of lipoxygenases with alternative regioselectivity, or engineered lipoxygenases, makes the formation of an 11-hydroperoxy intermediate feasible[2].
Step 2: Conversion of 11-HPODE to 11-Keto-octadecadienoic Acid
The conversion of the 11-hydroperoxy intermediate to the final keto-acid can proceed through two potential routes:
-
Route A: Direct conversion by a hydroperoxide isomerase. A hydroperoxide isomerase could directly convert 11-HPODE to 11-keto-9(Z),12(Z)-octadecadienoic acid.
-
Route B: Reduction followed by oxidation. Alternatively, the 11-HPODE could first be reduced to 11-hydroxy-9(Z),12(Z)-octadecadienoic acid (11-HODE) by a peroxidase. Subsequently, a dehydrogenase would oxidize the hydroxyl group at C-11 to a keto group.
Step 3: Isomerization of Double Bonds
The final step in the proposed pathway is the isomerization of the double bonds from the cis (Z) configuration in native linoleic acid to the trans (E) configuration found in the final product. This isomerization could occur enzymatically or non-enzymatically, potentially driven by the presence of the keto group which can facilitate the rearrangement of the double bonds to a more stable conjugated system.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Direct kinetic data for the enzymes involved in the biosynthesis of this compound are not available in the literature. However, representative kinetic parameters for related enzymes are presented in the table below to provide a quantitative context for the proposed pathway.
| Enzyme Class | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source Organism | Reference |
| Lipoxygenase | Linoleic Acid | 10 - 200 | 50 - 500 | 100 - 1000 | Soybean | [3] |
| Hydroperoxide Isomerase | 13-HPODE | ~25 | Not Reported | Not Reported | Flax Seed | [4] |
| Alcohol Dehydrogenase | Fatty Alcohols | 50 - 500 | 1 - 10 | 5 - 50 | Yeast | Generic Data |
| Fatty Acid Isomerase | Unsaturated Fatty Acids | Not Reported | Not Reported | Not Reported | Various | Generic Data |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the proposed biosynthetic pathway.
Lipoxygenase Activity Assay
This protocol is for a spectrophotometric assay to determine lipoxygenase activity by measuring the formation of conjugated dienes.
Materials:
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Linoleic acid substrate solution (250 µM in borate buffer)
-
Enzyme extract (e.g., from Trichoderma cell lysate)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the substrate solution by dissolving linoleic acid in a minimal amount of ethanol (B145695) before diluting with borate buffer.
-
Equilibrate the spectrophotometer to 25°C.
-
In a quartz cuvette, mix 1 ml of the linoleic acid substrate solution with an appropriate volume of enzyme extract.
-
Immediately start monitoring the increase in absorbance at 234 nm for 5 minutes.
-
The rate of reaction is calculated from the initial linear portion of the absorbance curve using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹).
Fatty Acid Dehydrogenase Assay
This is a general protocol for assaying dehydrogenase activity using a colorimetric electron acceptor.
Materials:
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Substrate (e.g., 11-HODE)
-
NAD⁺ or NADP⁺ (10 mM)
-
Phenazine methosulfate (PMS; 1 mg/ml)
-
2,6-dichloroindophenol (DCIP; 1 mg/ml)
-
Enzyme extract
-
Spectrophotometer
Procedure:
-
In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, the fatty acid substrate, and NAD(P)⁺.
-
Add the enzyme extract and incubate for 2 minutes at 37°C.
-
Initiate the reaction by adding PMS and DCIP.
-
Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCIP (ε = 21,000 M⁻¹cm⁻¹).
Extraction and Analysis of Keto-Fatty Acids
This protocol outlines the extraction and analysis of the final product from a culture medium or cell lysate.
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
GC-MS system
Procedure:
-
Extraction: Acidify the sample to pH 3-4 and extract three times with an equal volume of ethyl acetate. Pool the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen.
-
Solid Phase Extraction (SPE) Cleanup: Redissolve the extract in a small volume of methanol and apply to a pre-conditioned C18 SPE cartridge. Wash with a polar solvent (e.g., water/methanol mixture) to remove impurities and then elute the fatty acids with a non-polar solvent (e.g., methanol or acetonitrile).
-
HPLC Analysis: Analyze the purified extract by reverse-phase HPLC with a C18 column. Use a gradient of acetonitrile (B52724) in water (with 0.1% formic acid) as the mobile phase. Monitor the eluent at 270 nm for the conjugated keto-diene system.
-
GC-MS Analysis: For structural confirmation, derivatize the fatty acid to its methyl ester (FAME) using diazomethane (B1218177) or BF₃-methanol. Analyze the FAME by GC-MS. The mass spectrum will provide fragmentation patterns characteristic of the keto-fatty acid structure.
Caption: General experimental workflow for the elucidation of the biosynthetic pathway.
Conclusion
The biosynthesis of this compound represents a fascinating area of fatty acid metabolism with potential for the development of novel therapeutic agents. While the exact enzymatic machinery is yet to be fully characterized, the proposed pathway, initiated by a lipoxygenase and proceeding through a hydroperoxy intermediate, provides a solid framework for future research. The experimental protocols and representative data presented in this guide offer a starting point for scientists aiming to unravel the intricacies of this pathway and harness its potential. Further investigation into the enzymes from organisms like Trichoderma will be crucial for a complete understanding and potential biotechnological production of this bioactive molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enzymic conversion of linoleic acid hydroperoxide by flax-seed hydroperoxide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Sources of Keto-Octadecadienoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, analysis, and biological activities of keto-octadecadienoic acids (KODAs), with a primary focus on the well-documented 9-oxo and 13-oxo isomers. While the specific isomer 11-Keto-9(E),12(E)-octadecadienoic acid is of interest, current scientific literature on its natural occurrence is limited. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways associated with these bioactive lipids.
Natural Occurrence of Keto-Octadecadienoic Acids
Keto-octadecadienoic acids are oxidized derivatives of linoleic acid, an essential fatty acid. The position of the keto group and the configuration of the double bonds define the specific isomer. While several positional isomers exist, the 9-oxo and 13-oxo forms are the most studied in natural products.
This compound
9-Oxo-10,12-octadecadienoic Acid (9-oxo-ODA) and 13-Oxo-9,11-octadecadienoic Acid (13-oxo-ODA)
In contrast to the 11-keto isomer, 9-oxo-ODA and 13-oxo-ODA have been identified and quantified in various plant sources, most notably in tomatoes (Solanum lycopersicum)[2][3][4][5][6]. The calyx of eggplant (Solanum melongena) is another reported source of 9-oxo-ODA[7][8]. These compounds are of significant interest due to their biological activities, particularly as potent agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[5][9][10][11][12][13].
Quantitative Data Presentation
The concentration of 9-oxo-ODA and 13-oxo-ODA can vary depending on the plant tissue and processing methods. The following tables summarize the available quantitative data for these compounds in tomatoes.
Table 1: Quantification of 9-oxo-ODA and 13-oxo-ODA in Different Tomato Fruit Tissues
| Tomato Tissue | 9-oxo-ODA Concentration (µg/g of tissue weight) | 13-oxo-ODA Concentration (µg/g of tissue weight) | Total oxo-ODAs (µg/g of tissue weight) |
| Peel | ~0.2 | Not specified individually | ~0.2[2] |
| Sarcocarp | ~0.1 | Not specified individually | ~0.1[2] |
| Gelatinous Tissue | Not specified individually | Not specified individually | Not specified individually |
Note: The reported values are approximate and were determined in the 'Momotaro' tomato variety. Concentrations can be influenced by factors such as tomato cultivar, ripeness, and processing methods.
Table 2: Quantitative Analysis of Free Fatty Acids (FFAs) in Tomato Fruit Homogenogenized under Liquid Nitrogen
| Fatty Acid | Gelatinous Tissue (µg/g fresh weight) | Sarcocarp (µg/g fresh weight) | Peel (µg/g fresh weight) |
| Palmitic acid (16:0) | 10.3 ± 0.9 | 10.5 ± 0.7 | 19.3 ± 1.5 |
| Palmitoleic acid (16:1) | 0.4 ± 0.1 | 0.5 ± 0.0 | 1.1 ± 0.1 |
| Stearic acid (18:0) | 2.0 ± 0.2 | 2.1 ± 0.1 | 3.0 ± 0.2 |
| Oleic acid (18:1) | 2.2 ± 0.2 | 2.8 ± 0.2 | 5.5 ± 0.5 |
| Linoleic acid (18:2) | 10.5 ± 0.9 | 13.0 ± 0.9 | 29.8 ± 2.4 |
| α-Linolenic acid (18:3) | 3.3 ± 0.3 | 4.3 ± 0.3 | 11.2 ± 1.0 |
Data adapted from Takahashi et al. (2013)[4]. Values are mean ± SEM (n=6).
Biosynthesis of 9-oxo-ODA and 13-oxo-ODA
The biosynthesis of 9-oxo-ODA and 13-oxo-ODA originates from linoleic acid, a common polyunsaturated fatty acid in plants. The initial step involves the oxidation of linoleic acid by lipoxygenase (LOX) enzymes. 9-LOX and 13-LOX activities lead to the formation of 9-hydroperoxy-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-octadecadienoic acid (13-HPODE), respectively. These hydroperoxides are then thought to be converted to the corresponding keto-dienes[2].
References
- 1. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 12. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 11-Keto-9(E),12(E)-octadecadienoic Acid: A Fungal Metabolite with Fibrinolytic Modulating Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Discovery and History
11-Keto-9(E),12(E)-octadecadienoic acid was first identified as a novel fatty acid by Shinohara et al. in a 1999 publication in The Journal of Antibiotics.[1] The compound was isolated from the fungus Trichoderma sp. and was initially noted for its ability to enhance the fibrinolytic activity of endothelial cells.[1] This discovery marked the emergence of a new player in the complex field of lipid mediators and their role in hemostasis.
Biological Activity and Mechanism of Action
The initial study reported a significant enhancement of plasmin activity in bovine aortic endothelial cells upon treatment with the compound.[2]
Signaling Pathway: Inhibition of PAI-1
Quantitative Data
The initial abstracts provide limited quantitative data. The most specific finding is a 2-fold increase in plasmin activity in bovine aortic endothelial cells at a concentration of 250 µM of this compound.[2]
| Parameter | Value | Cell Type | Concentration | Reference |
| Plasmin Activity Enhancement | 2-fold increase | Bovine Aortic Endothelial Cells | 250 µM | Chikanishi et al., 1999[2] |
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological assays of this compound were not available in the abstracts of the primary literature. However, a logical workflow for the discovery and initial characterization can be inferred.
Logical Workflow: From Discovery to Mechanism
The following diagram illustrates the likely research workflow that led to the identification and characterization of this compound.
Physicochemical and Spectroscopic Data
While the primary discovery articles mention the use of Magnetic Resonance Spectroscopy, Infrared Spectroscopy, and Ultraviolet Spectrophotometry for structure elucidation, the specific data for this compound is not available in the reviewed abstracts.[1]
Future Directions
The discovery of this compound opens several avenues for future research:
-
Total Synthesis: Development of a robust and scalable synthetic route to produce larger quantities of the compound for further studies.
-
Biosynthetic Pathway: Investigation of the enzymatic pathway responsible for the production of this oxylipin in Trichoderma sp.
Conclusion
References
An In-depth Technical Guide to 11-Keto-9(E),12(E)-octadecadienoic Acid: Physicochemical Properties, Experimental Protocols, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto-9(E),12(E)-octadecadienoic acid is a specific isomer of a larger class of oxidized fatty acids derived from linoleic acid. These molecules, broadly categorized as oxylipins, are increasingly recognized for their potent biological activities and roles as signaling molecules in various physiological and pathological processes. While research on the specific 11-Keto-9(E),12(E) isomer is limited, this guide provides a comprehensive overview of its known characteristics, inferred physicochemical properties based on related compounds, and general experimental methodologies for its study. This document also explores the broader context of keto-octadecadienoic acid signaling pathways, offering a valuable resource for researchers investigating this class of molecules.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively available in public databases. The following table summarizes its basic molecular properties, along with predicted values and data from closely related isomers to provide a comparative context. It is crucial to note that properties such as melting point, boiling point, and solubility are highly dependent on the specific isomeric form and the provided data for related compounds should be considered as estimations.
| Property | Value for this compound | Data for Related Isomers (for comparison) |
| Molecular Formula | C₁₈H₃₀O₃ | C₁₈H₃₀O₃ (for all isomers) |
| Molecular Weight | 294.43 g/mol | 294.4 g/mol (for 9-Keto-octadecadienoic acid)[1] |
| Melting Point | Data not available | -5 °C to -12 °C (for Linoleic Acid)[2] |
| Boiling Point | Data not available | 381.6 ± 11.0 °C (Predicted for 9(Z),11(E)-Octadecadienoic acid)[3] |
| Solubility | Data not available | In organic solvents like ethanol (B145695) (>100 mg/ml), DMSO (>100 mg/ml), and DMF (>100 mg/ml) (for 9(Z),11(E)-Octadecadienoic acid). Limited solubility in aqueous systems.[3][4] |
| pKa | Data not available | 4.78 ± 0.10 (Predicted for 9(Z),11(E)-Octadecadienoic acid)[3] |
| Appearance | Inferred to be a colorless oil or solid | Colorless oil (for Linoleic Acid)[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and characterization of this compound are not explicitly published. However, the following methodologies, adapted from literature on similar keto fatty acids, provide a robust framework for its study.
Synthesis of Keto-Octadecadienoic Acids
The synthesis of keto-octadecadienoic acids can be achieved through the oxidation of corresponding hydroxy fatty acids. A general approach involves:
-
Starting Material: A suitable hydroxy-octadecadienoic acid isomer.
-
Oxidation: The hydroxyl group is oxidized to a ketone using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.
-
Purification: The resulting keto acid is purified using chromatographic techniques like silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).
A key step in the synthesis of specific isomers, such as epoxyketooctadecenoic acids (EKODEs), involves Wittig-type reactions and aldol (B89426) condensations[5].
Isolation and Purification
Isolation from natural sources or reaction mixtures typically involves the following steps:
-
Lipid Extraction: Total lipids are extracted from the biological source (e.g., fungal culture, plant material) using a solvent system like chloroform:methanol (2:1, v/v)[6].
-
Saponification: The extracted lipids are saponified using an ethanolic potassium hydroxide (B78521) solution to release free fatty acids[6].
-
Extraction of Free Fatty Acids: The mixture is acidified, and the free fatty acids are extracted with an organic solvent like hexane (B92381) or diethyl ether[6].
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, with elution using a gradient of solvents (e.g., hexane and ethyl acetate) to separate fatty acids based on polarity. The keto group increases the polarity, aiding in separation[6]. For higher purity, reversed-phase HPLC can be employed[6].
Characterization
The structural elucidation and confirmation of this compound would involve a combination of spectroscopic and spectrometric techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS) is a sensitive method for the analysis of keto acids in biological samples[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise structure, including the position of the keto group and the stereochemistry of the double bonds.
-
Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid and ketone functional groups.
-
Ultraviolet (UV) Spectroscopy: To characterize the conjugated diene system.
Biological Activity and Signaling Pathways
While the specific biological activities of this compound are not well-documented, a 1999 study reported that it enhances the fibrinolytic activity of endothelial cells[8]. This suggests a potential role in cardiovascular health.
More broadly, oxidized metabolites of linoleic acid are known to be potent signaling molecules that modulate inflammatory pathways. They are formed enzymatically by lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes, or non-enzymatically through autoxidation[2][9].
These oxidized fatty acids can act as ligands for nuclear receptors and can influence gene expression. For instance, related compounds like 9-hydroxy-octadecadienoic acid (9-HODE) have been shown to activate the FOXO family of transcription factors by triggering JNK signaling[10]. This provides a potential link between dietary fatty acid intake, inflammation, and metabolic regulation.
Below is a generalized signaling pathway for oxidized linoleic acid metabolites, which may be relevant for this compound.
Caption: Generalized signaling pathway for oxidized linoleic acid metabolites.
Experimental Workflow for Bioactivity Screening
A typical workflow to investigate the biological activity of this compound would involve a series of in vitro and in vivo experiments.
Caption: A typical experimental workflow for screening the bioactivity of a novel compound.
Conclusion
This compound represents a specific molecule within the broader, biologically significant class of oxidized linoleic acid metabolites. While direct experimental data on its physicochemical properties are scarce, this guide provides a framework for its study based on established methodologies for related compounds. The known fibrinolytic activity of this isomer, coupled with the diverse signaling roles of other keto-octadecadienoic acids, underscores the need for further research to elucidate its specific biological functions and therapeutic potential. The protocols and workflows outlined herein offer a starting point for researchers to explore the synthesis, characterization, and bioactivity of this and other novel oxylipins.
References
- 1. 9-Keto-octadecadienoic acid | C18H30O3 | CID 54067607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linoleic acid - Wikipedia [en.wikipedia.org]
- 3. 2540-56-9 CAS MSDS (9(Z),11(E)-OCTADECADIENOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Buy 9(Z),11(Z)-Octadecadienoic Acid | 544-70-7 [smolecule.com]
- 5. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. life-science-alliance.org [life-science-alliance.org]
11-Keto-9(E),12(E)-octadecadienoic acid and lipid metabolism
An In-depth Technical Guide to 11-Keto-9(E),12(E)-octadecadienoic acid and its Putative Role in Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (11-Keto-ODA) is an oxidized derivative of linoleic acid, belonging to a class of bioactive lipids known as oxylipins. While direct research on 11-Keto-ODA's role in lipid metabolism is limited, its structural isomers, such as 9-oxo-ODA and 13-oxo-ODA, have been identified as potent modulators of key metabolic pathways. This guide synthesizes the available information on 11-Keto-ODA and provides a detailed examination of its isomers to infer its potential mechanisms of action. We focus on the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and other fatty acid-sensing receptors that are critical in regulating fatty acid oxidation, triglyceride accumulation, and inflammation. This document presents quantitative data from studies on these related compounds, details relevant experimental protocols, and provides visualizations of key signaling pathways to serve as a foundational resource for future investigation into 11-Keto-ODA as a potential therapeutic agent in metabolic diseases.
Introduction to 11-Keto-ODA
This compound is a keto-derivative of the essential fatty acid, linoleic acid. Oxylipins, including keto-fatty acids, are increasingly recognized as important signaling molecules in a variety of physiological and pathological processes. The biosynthesis of 11-Keto-ODA has been observed in organisms like the red alga Lithothamnion corallioides, where enzymatic, oxygen-dependent conversion of linoleic acid yields 11-hydroxy and 11-keto octadecadienoic acids. While early research identified 11-Keto-ODA as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells, its direct effects on core lipid metabolism in mammalian systems remain largely unexplored[1].
Given the significant biological activities of its isomers, it is highly probable that 11-Keto-ODA also functions as a signaling molecule in metabolic regulation. This guide will use the well-documented activities of 9-oxo-ODA and 13-oxo-ODA as a proxy to build a framework for understanding the potential of 11-Keto-ODA.
Potential Mechanisms of Action on Lipid Metabolism
The primary mechanism by which related keto-octadecadienoic acids influence lipid metabolism is through the activation of PPARs, a family of nuclear receptors that function as ligand-activated transcription factors.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
PPARs play a central role in the regulation of lipid and glucose homeostasis. The key isoforms are:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby lowering plasma and hepatic triglyceride levels.
-
PPARγ: Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis (fat cell differentiation) and promotes lipid storage.
Studies on tomato-derived oxylipins have shown that 9-oxo-ODA and 13-oxo-ODA are potent PPARα agonists[2][3][4][5]. Activation of PPARα by these compounds leads to a significant decrease in triglyceride accumulation in hepatocytes[3]. This suggests that 11-Keto-ODA may share this ability to act as a ligand for PPARα, thereby promoting fatty acid oxidation.
// Pathway Keto_ODA -> PPARa [label="Binds & Activates"]; PPARa -> Complex [label="Heterodimerizes"]; RXR -> Complex; Complex -> PPRE [label="Binds to DNA"]; PPRE -> Gene_Exp [label="Induces"]; Gene_Exp -> mRNA; mRNA -> { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Acid_Uptake [label="↑ Fatty Acid Uptake"]; Beta_Oxidation [label="↑ β-Oxidation"]; TG_Synthesis [label="↓ Triglyceride Synthesis"]; } [arrowhead=vee, color="#34A853"];
// Style graph[label="Predicted PPARα Signaling Pathway for 11-Keto-ODA", labelloc=t, fontsize=14]; } END_OF_DOT Caption: Predicted PPARα signaling pathway for 11-Keto-ODA.
G-Protein Coupled Receptor (GPCR) Signaling
Free fatty acids are also ligands for several GPCRs, which mediate rapid cellular responses. GPR120 (also known as FFAR4) is a receptor for medium and long-chain fatty acids that is highly expressed in adipocytes and macrophages[6]. GPR120 activation is linked to potent anti-inflammatory and insulin-sensitizing effects[7]. Given that inflammation is a key component of metabolic dysfunction, the potential interaction of 11-Keto-ODA with GPR120 warrants investigation.
Quantitative Data from Related Compounds
The following tables summarize quantitative data from studies on 9-oxo-ODA and 13-oxo-ODA, which serve as a benchmark for predicting the potential efficacy of 11-Keto-ODA.
Table 1: PPARα Activation by Keto-Octadecadienoic Acid Isomers
| Compound | Assay System | EC50 (μM) | Max Fold Activation (vs. Control) | Reference |
|---|---|---|---|---|
| 9-oxo-ODA | PPARα Luciferase Reporter Assay | ~10 | ~8-fold | [3] |
| 13-oxo-ODA | PPARα Luciferase Reporter Assay | <10 | ~12-fold (stronger than 9-oxo-ODA) | [4][5] |
| Fenofibrate (Control Drug) | PPARα Luciferase Reporter Assay | ~20 | ~10-fold |[1] |
Table 2: Effect of Keto-Octadecadienoic Acids on Lipid Levels
| Compound / Treatment | Model System | Parameter Measured | Concentration / Dose | Result | Reference |
|---|---|---|---|---|---|
| 9-oxo-ODA | Mouse Primary Hepatocytes | Cellular Triglyceride Accumulation | 10 μM | Significant decrease | [3] |
| 13-oxo-ODA | Obese Diabetic KK-A^y Mice | Plasma Triglyceride | 0.02% in diet | ~30% decrease vs. High-Fat Diet | [4][5] |
| 13-oxo-ODA | Obese Diabetic KK-A^y Mice | Hepatic Triglyceride | 0.02% in diet | ~45% decrease vs. High-Fat Diet |[4][5] |
Key Experimental Protocols
The following protocols are standard methodologies for investigating the effects of a novel compound like 11-Keto-ODA on lipid metabolism.
PPARα Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate the PPARα transcription factor.
Objective: To determine if 11-Keto-ODA is an agonist of the human PPARα receptor.
Methodology:
-
Cell Culture: Human hepatoblastoma (HepG2) cells are engineered to stably express the human PPARα receptor and a luciferase reporter gene linked to a PPAR response element (PPRE).
-
Plating: Cells are seeded into 96-well plates at a density of approximately 1.3 x 10⁴ cells/well and incubated.
-
Compound Treatment: Cells are treated with various concentrations of 11-Keto-ODA (e.g., 0.1 to 100 μM), a known agonist (e.g., fenofibrate), and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Detection: The cells are lysed, and a luciferase assay substrate is added to each well[8].
-
Quantification: The luminescence, which is proportional to luciferase activity, is measured using a luminometer. Results are typically expressed as fold-activation over the vehicle control[1][9].
Measurement of Hepatic Triglyceride Content
This protocol measures the total triglyceride content in liver tissue or cultured cells after treatment.
Objective: To determine if 11-Keto-ODA reduces lipid accumulation in hepatocytes.
Methodology:
-
Sample Collection: Collect liver tissue (~100-300 mg) from animal models or cell pellets from in vitro cultures.
-
Saponification: Digest the sample overnight at 55°C in ethanolic KOH. This process lyses the cells and hydrolyzes the triglyceride molecules into glycerol (B35011) and free fatty acids[10][11][12].
-
Neutralization and Extraction: Neutralize the solution and extract the glycerol-containing supernatant after centrifugation.
-
Glycerol Assay: Use a commercial colorimetric assay kit to measure the concentration of glycerol in the extract. The reaction typically produces a colored product that can be measured with a spectrophotometer at 540 nm[10][11].
-
Calculation: Calculate the original triglyceride concentration based on a standard curve generated with known glycerol or triolein (B1671897) concentrations. Data are typically normalized to the initial tissue weight or total protein content[10][13].
Conclusion and Future Directions
While direct evidence for the role of this compound in lipid metabolism is currently sparse, the compelling activities of its isomers, 9-oxo-ODA and 13-oxo-ODA, provide a strong rationale for its investigation. These related compounds are potent PPARα agonists that effectively reduce triglyceride levels in both in vitro and in vivo models.
Future research should prioritize:
-
Direct Functional Assays: Testing the activity of synthesized 11-Keto-ODA in PPARα and PPARγ reporter assays.
-
Cell-Based Lipid Accumulation Studies: Evaluating the effect of 11-Keto-ODA on adipogenesis and lipid loading in 3T3-L1 adipocytes and HepG2 hepatocytes.
-
In Vivo Studies: Administering 11-Keto-ODA to animal models of dyslipidemia and metabolic syndrome to assess its effects on plasma lipid profiles, hepatic steatosis, and glucose tolerance.
-
Receptor Profiling: Screening 11-Keto-ODA against a panel of fatty acid-sensing receptors, including GPR120, to uncover additional mechanisms of action.
Elucidating the biological functions of 11-Keto-ODA will not only expand our understanding of oxylipin signaling but could also unveil a novel class of therapeutic leads for managing metabolic diseases.
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. korambiotech.com [korambiotech.com]
- 10. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 11. Measurement of Liver Triglyceride Content [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel equation to determine the hepatic triglyceride concentration in humans by MRI: diagnosis and monitoring of NAFLD in obese patients before and after bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Bioactive Lipid: A Technical Guide to the Natural Precursors of 11-Keto-9(E),12(E)-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto-9(E),12(E)-octadecadienoic acid is an oxidized fatty acid metabolite of linoleic acid that has garnered interest for its biological activities. This technical guide provides an in-depth exploration of its natural precursors, biosynthetic pathways, and the experimental methodologies used for its study. The information presented herein is intended to support research and development efforts in fields ranging from natural product chemistry to drug discovery.
The primary precursor to this compound in nature is linoleic acid, an essential omega-6 fatty acid abundant in plants and fungi. The transformation of linoleic acid into its 11-keto derivative is a multi-step enzymatic process, primarily involving the lipoxygenase (LOX) pathway. This pathway is a rich source of diverse, bioactive oxylipins.
Biosynthetic Pathway of this compound
The formation of this compound from linoleic acid is initiated by the action of lipoxygenase enzymes. These enzymes catalyze the introduction of a hydroperoxy group into the linoleic acid backbone. Subsequent enzymatic reactions, including the formation of a hydroxy intermediate and its subsequent oxidation, lead to the final keto-acid. The fungus Trichoderma has been identified as a natural source of this compound[1][2].
Quantitative Data on Related Oxylipins
While specific quantitative data for this compound are limited in the literature, data for related oxidized linoleic acid metabolites (OXLAMs) in various biological matrices provide a valuable reference.
| Metabolite | Matrix | Concentration (nmol/L) | Analytical Method |
| 9-HODE | Rat Plasma | 57.8 ± 18.7 | Q-TOFMS |
| 13-HODE | Rat Plasma | 123.2 ± 31.1 | Q-TOFMS |
| 9-oxoODE | Rat Plasma | 218.1 ± 53.7 | Q-TOFMS |
| 13-oxoODE | Rat Plasma | 57.8 ± 19.2 | Q-TOFMS |
Data sourced from a study on oxidized linoleic acid metabolites in rat plasma[3]. HODE refers to hydroxy-octadecadienoic acid, and oxoODE refers to oxo-octadecadienoic acid.
Experimental Protocols
Lipoxygenase Activity Assay (Spectrophotometric)
This protocol is adapted from established methods for determining lipoxygenase activity by measuring the formation of conjugated dienes[4][5].
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Linoleic acid substrate solution (10 mM in ethanol)
-
Enzyme extract (e.g., from Trichoderma culture)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 2.9 mL of phosphate buffer and 0.1 mL of the enzyme extract.
-
Incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the linoleic acid substrate solution.
-
Immediately measure the increase in absorbance at 234 nm for 3 minutes.
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of conjugated dienes (25,000 M⁻¹cm⁻¹).
Extraction and Analysis of Keto-Fatty Acids by LC-MS/MS
This protocol provides a general workflow for the extraction and sensitive quantification of keto-octadecadienoic acids from biological samples[6][7].
Materials:
-
Internal standard (e.g., d4-labeled 13-HODE)
-
Methanol
-
Hexane
-
Acetic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Extraction:
-
Homogenize the biological sample (e.g., fungal mycelia, plasma) in methanol.
-
Add the internal standard.
-
Perform a liquid-liquid extraction with hexane.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect and quantify the target keto-fatty acid using multiple reaction monitoring (MRM) in negative ion mode.
-
Heterologous Expression of Biosynthetic Enzymes
To characterize the enzymes involved in the biosynthesis of this compound, heterologous expression in a suitable host like Saccharomyces cerevisiae or Escherichia coli is a powerful tool[8][9][10].
General Protocol:
-
Gene Identification and Cloning: Identify candidate genes (e.g., lipoxygenase, alcohol dehydrogenase) from the source organism (Trichoderma) through genomic or transcriptomic analysis. Clone the open reading frames into an appropriate expression vector.
-
Transformation: Transform the expression construct into the chosen host organism.
-
Expression and Culture: Induce protein expression under optimized conditions. Provide the precursor, linoleic acid, to the culture medium.
-
Metabolite Analysis: After a suitable incubation period, extract the metabolites from the culture medium and/or cell lysate.
-
Product Identification: Analyze the extracts using LC-MS or GC-MS to identify the formation of this compound and its intermediates.
Conclusion
The biosynthesis of this compound is intrinsically linked to the metabolism of linoleic acid, primarily through the lipoxygenase pathway. While the complete enzymatic cascade is still under investigation, the identification of key intermediates and the availability of advanced analytical and molecular biology techniques provide a solid foundation for further research. This guide offers a comprehensive overview of the current knowledge and methodologies to aid scientists and drug development professionals in their exploration of this and other bioactive oxylipins.
References
- 1. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, 9,12-hexadecadienoic acid (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoxygenase activity determination [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jsbms.jp [jsbms.jp]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Heterologous reconstitution in yeast of the polyunsaturated fatty acid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 11-Keto-9(E),12(E)-octadecadienoic Acid in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) is an oxidized derivative of linoleic acid, belonging to the class of signaling molecules known as oxylipins. These molecules are involved in a variety of physiological and pathological processes. Accurate and sensitive quantification of 11-Keto-ODA in biological samples is essential to understanding its biological function and its potential as a biomarker or therapeutic target. This application note provides a detailed protocol for the quantification of 11-Keto-ODA in biological matrices such as plasma and cell culture supernatants using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Experimental Protocols
This section details the materials and a step-by-step methodology for the extraction and quantification of 11-Keto-ODA.
Materials and Reagents
-
This compound analytical standard
-
Deuterated internal standard (e.g., 11-Keto-ODA-d4 or a similar C18 keto-fatty acid-d4)
-
LC-MS grade methanol (B129727), acetonitrile, water, and acetic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
All other solvents and reagents should be of the highest purity available.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is recommended for cleaning up complex biological matrices like plasma.[1][2]
-
Sample Pre-treatment: To 100 µL of plasma, add 5 µL of a 10x concentrated internal standard solution.[1]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute the 11-Keto-ODA and the internal standard from the cartridge with 1.2 mL of methanol.[1]
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.[1]
Liquid Chromatography (LC) Conditions
A reverse-phase separation is suitable for resolving 11-Keto-ODA from other isomers and matrix components.[3][4][5]
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% acetic acid.[6]
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% acetic acid.[6]
-
Flow Rate: 0.24 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 10 µL.[6]
-
Gradient Elution:
-
Start at a suitable percentage of mobile phase B.
-
Increase the percentage of mobile phase B to elute 11-Keto-ODA.
-
Return to initial conditions to equilibrate the column for the next injection.
-
Mass Spectrometry (MS/MS) Conditions
The analysis is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[3]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Ion Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Capillary Voltage: 30 V.
-
Cone Voltage: 30 V.
-
MRM Transitions: The precursor ion for 11-Keto-ODA will be its [M-H]⁻ ion. Product ions will be specific fragments generated upon collision-induced dissociation. These transitions need to be optimized by infusing a standard solution of this compound.
Data Presentation
The quantitative performance of this method is summarized in the table below. These values are representative and should be validated for the specific instrumentation and matrix used.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 pg on column |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg on column |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Visualizations
Caption: Experimental workflow for 11-Keto-ODA quantification.
Linoleic acid is enzymatically converted to various oxidized metabolites, including keto-octadecadienoic acids.[7]
Caption: Biosynthesis of Keto-Octadecadienoic Acids.
References
- 1. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jsbms.jp [jsbms.jp]
- 4. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linoleic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 11-Keto-9(E),12(E)-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto-9(E),12(E)-octadecadienoic acid is an oxidized derivative of linoleic acid that has garnered research interest due to its biological activities. Notably, it has been identified as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells, suggesting its potential in cardiovascular research and drug development[1]. This document provides detailed application notes on its significance and a proposed protocol for its chemical synthesis, aimed at providing researchers with the necessary information to produce this compound for investigational purposes.
Application Notes
The primary application of this compound in a research context lies in its ability to modulate fibrinolysis. Fibrinolysis is the physiological process of breaking down fibrin (B1330869) clots, and its enhancement is a key therapeutic strategy for thrombotic diseases. The compound's ability to increase the fibrinolytic activity of endothelial cells makes it a valuable tool for:
-
Investigating the molecular mechanisms of fibrinolysis: Studying how this compound interacts with endothelial cells to upregulate the expression or activity of fibrinolytic proteins such as tissue plasminogen activator (t-PA).
-
Screening for novel anti-thrombotic agents: Using the compound as a reference for the development of new drugs targeting the fibrinolytic system.
-
Cardiovascular disease research: Exploring its role in maintaining vascular homeostasis and its potential protective effects against pathological clot formation.
Proposed Chemical Synthesis Protocol
Overall Reaction Scheme:
The proposed synthesis involves a four-step process:
-
Epoxidation of linoleic acid to form a mixture of mono-epoxides.
-
Ring-opening of the epoxide at the C12 position to introduce a hydroxyl group at C11 and a bromine atom at C12.
-
Oxidation of the secondary alcohol at C11 to a ketone.
-
Elimination of the bromine atom and a proton to form the conjugated diene system.
Experimental Protocols
Step 1: Epoxidation of Linoleic Acid
-
Objective: To introduce an epoxide ring across one of the double bonds of linoleic acid.
-
Materials:
-
Linoleic acid
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve linoleic acid (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude mono-epoxide mixture.
-
Step 2: Regioselective Ring-Opening to form a Bromohydrin
-
Objective: To open the epoxide ring to introduce a hydroxyl group at the C11 position.
-
Materials:
-
Crude mono-epoxide mixture from Step 1
-
Hydrobromic acid (HBr) in acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the crude mono-epoxide mixture in diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a solution of hydrobromic acid in acetic acid.
-
Stir the mixture at 0 °C for 2-3 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude bromohydrin.
-
Step 3: Oxidation of the Secondary Alcohol to a Ketone
-
Objective: To oxidize the hydroxyl group at C11 to a ketone.
-
Materials:
-
Crude bromohydrin from Step 2
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude bromohydrin in dichloromethane.
-
Add PCC (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel with additional dichloromethane.
-
Concentrate the filtrate to obtain the crude bromo-ketone.
-
Step 4: Elimination to form the Conjugated Diene
-
Objective: To form the 9(E),12(E)-diene system via elimination.
-
Materials:
-
Crude bromo-ketone from Step 3
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Toluene
-
1 M Hydrochloric acid
-
-
Procedure:
-
Dissolve the crude bromo-ketone in toluene.
-
Add DBU (1.5 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and wash with 1 M hydrochloric acid.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel to obtain this compound.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for the Synthesis of this compound
| Step | Product | Starting Material (Amount) | Reagents | Yield (%) | Purity (%) |
| 1 | Mono-epoxide of linoleic acid | Linoleic acid (10 g) | m-CPBA | ~85 | >90 (mixture of isomers) |
| 2 | 11-Hydroxy-12-bromo-9(E)-octadecenoic acid | Mono-epoxide mixture (8.5 g) | HBr in Acetic Acid | ~70 | Mixture of regioisomers |
| 3 | 11-Keto-12-bromo-9(E)-octadecenoic acid | Bromohydrin (6 g) | PCC | ~80 | >95 |
| 4 | This compound | Bromo-ketone (4.8 g) | DBU | ~60 | >98 (after purification) |
Note: The yields and purities are illustrative and will depend on the specific reaction conditions and purification efficiency.
Visualization of Key Pathways and Workflows
Proposed Synthetic Workflow
Caption: Proposed multi-step chemical synthesis workflow for this compound.
Signaling Pathway: Enhancement of Fibrinolysis
Caption: Proposed mechanism of action for enhancing fibrinolytic activity.
References
Application Note and Protocol for the Analysis of 11-Keto-9(E),12(E)-octadecadienoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) is an oxidized derivative of linoleic acid, belonging to a class of bioactive lipids known as oxylipins. These molecules are gaining significant interest in the scientific community due to their potential roles in various physiological and pathological processes. Isomers of keto-octadecadienoic acids have been identified as potent agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are key regulators of lipid metabolism and inflammation.[1][2][3] The precise biological activity of these compounds is often isomer-specific, underscoring the critical need for robust analytical methods to separate and quantify individual isomers like this compound.[4][5]
This document provides a detailed protocol for the extraction, separation, and quantification of this compound isomers from biological samples. It also outlines a potential signaling pathway based on the known activities of related keto-fatty acids.
Quantitative Data Presentation
The concentration of keto-octadecadienoic acid isomers can vary significantly depending on the biological matrix. The following table summarizes representative quantitative data for related oxo-octadecadienoic acids found in tomato fruit tissues, illustrating the differential distribution of these isomers.
| Tomato Tissue | 9-oxo-ODA Concentration (μg/g of tissue weight) | 13-oxo-ODA Concentration (μg/g of tissue weight) | Total oxo-ODAs (μg/g of tissue weight) |
| Peel | ~0.2 | Not specified individually | ~0.2[6] |
| Sarcocarp | ~0.1 | Not specified individually | ~0.1[6] |
| Gelatinous Tissue | Not specified individually | Not specified individually | Not specified individually |
Experimental Protocols
Lipid Extraction from Biological Samples (e.g., Plasma, Serum, Tissue Homogenate)
This protocol is adapted from established methods for oxylipin extraction.[7][8]
Materials:
-
Biological sample (e.g., 100 µL plasma or 100 mg tissue)
-
Cold methanol (B129727) containing an appropriate internal standard (e.g., d4-12-HETE)
-
Water (HPLC-grade)
-
Centrifuge capable of 10,000 x g and 4°C
-
Solid-Phase Extraction (SPE) C18 cartridges (100 mg, 1 mL)
-
Methanol
-
Nitrogen gas stream
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of cold methanol containing the internal standard. For tissue, homogenize 100 mg in a mixture of chloroform and methanol (1:2, v/v).[8]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.[7]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
Elute the 11-Keto-ODA and other lipids with 1 mL of methanol.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC or UPLC-MS/MS analysis.[7]
-
Isomer Separation and Quantification by UPLC-MS/MS
This method provides high sensitivity and specificity for the quantification of keto-acid isomers.[9][10][11]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm; 1.7 µm particle size)[6]
UPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 300 µL/min[6]
-
Column Temperature: 40°C[6]
-
Injection Volume: 3 µL[6]
-
Gradient:
-
0-4 min: 30-50% B
-
4-14 min: 50-85% B
-
14-17 min: Hold at 99% B
-
17-20 min: Return to 30% B[6]
-
MS/MS Conditions:
-
The specific parameters (e.g., source temperature, desolvation temperature, gas flow rates) should be optimized for the instrument in use.
-
Quantification: The amount of 11-Keto-ODA is determined by constructing a calibration curve using analytical-grade standards.
Derivatization for GC-MS Analysis (Optional)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).[8][12]
Materials:
-
Dried lipid extract
-
2% sulfuric acid in methanol
-
Water
Procedure:
-
To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour to convert the fatty acids to FAMEs.[8]
-
Add water and extract the FAMEs with hexane.
-
Dry the hexane extract and concentrate it for GC-MS analysis.[8]
GC-MS Conditions:
-
Column: A polar capillary column (e.g., a cyanopropyl-substituted column) is recommended for optimal separation of fatty acid isomers.[8][12]
-
The mass spectrometer will aid in the identification of the compounds based on their mass spectra.
Signaling Pathways and Workflows
Signaling Pathway
Keto-octadecadienoic acid isomers have been shown to act as agonists for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2] Activation of PPARα can lead to the transcription of genes involved in fatty acid oxidation, potentially reducing lipid accumulation.[2]
Caption: Putative PPARα signaling pathway for this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of 11-Keto-ODA isomers from biological samples.
Caption: Experimental workflow for the analysis of 11-Keto-ODA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Human Metabolome Database: Showing metabocard for (9E,11E)-Octadecadienoic acid (HMDB0005047) [hmdb.ca]
- 5. Differential effects of geometrical isomers of octadecadienoic acids on ketogenesis and lipid secretion in the livers from rats fed a cholesterol-enriched diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-Keto-9(E),12(E)-octadecadienoic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto-9(E),12(E)-octadecadienoic acid is an oxidized derivative of linoleic acid.[1] While research on this specific isomer is emerging, it has been identified as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells.[2] Its structural similarity to other keto-octadecadienoic acids, such as 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) and 13-oxo-octadecadienoic acid (13-KODE), suggests potential applications in cancer research, metabolic regulation, and inflammation studies.[3][4][5][6][7][8] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including detailed protocols for preparation, storage, and various cellular assays.
I. Biological Activities and Potential Applications
The known and potential biological activities of this compound and its related isomers are summarized below. These provide a basis for designing cell culture experiments.
-
Fibrinolytic Activity: this compound has been shown to enhance the fibrinolytic activity of endothelial cells, suggesting a role in cardiovascular research.[2]
-
Cytotoxicity and Apoptosis Induction (based on 9-EE-KODE): The structurally similar 9-oxo-(10E,12E)-octadecadienoic acid is a potent inducer of apoptosis in various cancer cell lines, including human ovarian cancer (HRA) and cervical cancer cells (HeLa, SiHa, CasKi).[3][6][7] This effect is mediated through the mitochondrial pathway, involving the dissipation of mitochondrial membrane potential, release of cytochrome c, downregulation of Bcl-2, and upregulation of Bax.[7]
-
Metabolic Regulation (based on 9-oxo-ODA and 13-KODE): 9-oxo-10(E),12(E)-octadecadienoic acid and 13-KODE have been identified as potent agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[3][4][5] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation.[3][5]
-
Anti-inflammatory Effects (based on 13-KODE and other oxo-fatty acids): Related oxo-octadecadienoic acids have demonstrated anti-inflammatory properties by inhibiting NF-κB and MAPK signaling pathways.[4][9]
II. Data Presentation
The following tables summarize quantitative data for the closely related 9-oxo-(10E,12E)-octadecadienoic acid to provide a reference for experimental design.
Table 1: Cytotoxicity of 9-oxo-(10E,12E)-octadecadienoic acid on Human Cervical Cancer Cell Lines [6]
| Cell Line | Assay | IC50 (µM) | Exposure Time |
| HeLa | Proliferation Assay | ~30.5 | Not specified |
| SiHa | Proliferation Assay | 25-50 | Not specified |
| CasKi | Proliferation Assay | 25-50 | Not specified |
Table 2: PPARα Target Gene Expression induced by 9-oxo-10(E),12(E)-octadecadienoic acid in Mouse Primary Hepatocytes [3][5]
| Gene | Function | Fold Change (mRNA) |
| CPT1A | Carnitine palmitoyltransferase 1A | Increased |
| ACOX1 | Acyl-CoA oxidase 1 | Increased |
| FABP1 | Fatty acid binding protein 1 | Increased |
III. Experimental Protocols
Protocol 1: Preparation and Solubilization of this compound Stock Solution
This protocol describes two common methods for preparing a stock solution of the fatty acid for use in cell culture. Fatty acids are poorly soluble in aqueous media and require a carrier.[10]
Method A: Ethanol (B145695) Stock [11]
-
Under sterile conditions, weigh a precise amount of this compound.
-
Dissolve the fatty acid in 200 proof, sterile ethanol to create a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Method B: Conjugation to Bovine Serum Albumin (BSA) [11]
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium.
-
Gently agitate to dissolve without creating excessive foam. Filter-sterilize through a 0.22 µm filter.
-
Warm the BSA solution to 37°C.
-
Slowly add the ethanolic stock of this compound to the BSA solution while gently vortexing. The molar ratio of fatty acid to BSA can be varied, with ratios from 2:1 to 6:1 being common.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
The fatty acid-BSA complex is now ready to be diluted to the final working concentration in your complete cell culture medium.
-
Crucially, prepare a vehicle control using the same concentration of ethanol and BSA without the fatty acid.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted for assessing the potential cytotoxic effects of this compound, based on methodologies used for similar compounds.[11]
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the this compound-BSA complex (from Protocol 1B) in complete cell culture medium. Include a vehicle control (BSA and ethanol) and a no-treatment control.
-
Remove the existing medium and replace it with the medium containing the different concentrations of the fatty acid complex or controls.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is designed to investigate if this compound induces apoptosis, a known mechanism of 9-EE-KODE.[7]
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound-BSA complex and the vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: Analysis of PPARα Target Gene Expression by qRT-PCR
This protocol allows for the investigation of this compound as a potential PPARα agonist.[5]
-
Culture cells (e.g., primary hepatocytes or a suitable cell line) and treat with this compound-BSA complex, a known PPARα agonist (positive control), and a vehicle control for a specified time (e.g., 6-24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for PPARα target genes (e.g., CPT1A, ACOX1, FABP1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
IV. Visualizations
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 11-Keto-9(E),12(E)-octadecadienoic acid as a Potential Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) is an oxidized metabolite of linoleic acid, belonging to the class of signaling molecules known as oxidized linoleic acid metabolites (OXLAMs). OXLAMs are increasingly recognized for their role in a variety of physiological and pathological processes, including inflammation, cardiovascular disease, and neurodegeneration. This document provides a comprehensive overview of 11-Keto-ODA as a potential biomarker, including detailed protocols for its quantification and a summary of the current understanding of its biological relevance. While specific quantitative data for 11-Keto-ODA in various disease states are still emerging, this guide offers a foundational framework for its investigation in research and drug development settings.
Biological Significance and Potential Applications
OXLAMs, including keto-octadecadienoic acids, are products of both enzymatic and non-enzymatic oxidation of linoleic acid.[1] These molecules have been mechanistically linked to pathological conditions ranging from cardiovascular disease to chronic pain.[2] Specifically, plasma OXLAMs have been proposed as potential biomarkers for indicating the presence and severity of conditions like non-alcoholic steatohepatitis (NASH) and Alzheimer's disease.[2] The biological activities of keto-octadecadienoic acids are diverse, with some isomers demonstrating anti-inflammatory effects through modulation of signaling pathways such as NF-κB and Nrf2/HO-1. The potential of 11-Keto-ODA as a biomarker stems from its role as an indicator of oxidative stress and lipid peroxidation, which are central to the pathophysiology of many diseases.
Quantitative Data Summary
While specific quantitative data for this compound in various human diseases are not yet widely published, the table below summarizes the reported concentrations of related oxidized linoleic acid metabolites to provide a contextual reference. Researchers are encouraged to establish their own baseline and disease-specific concentration ranges.
| Analyte | Biological Matrix | Species | Condition | Concentration Range | Analytical Method | Reference |
| 9- and 13-HODE | Plasma | Human | Chronic Headache | Pre- and post-dietary intervention | LC-MS/MS | [2] |
| 9- and 13-oxo-ODE | Plasma | Human | Chronic Headache | Pre- and post-dietary intervention | LC-MS/MS | [2] |
| OXLAMs | Plasma | Human | Alzheimer's Dementia | Elevated vs. Controls | Not Specified | [2] |
| OXLAMs | Plasma | Human | Non-alcoholic Steatohepatitis | Elevated vs. Controls | Not Specified | [2] |
Note: HODE (hydroxy-octadecadienoic acid) and oxo-ODE (oxo-octadecadienoic acid) are closely related OXLAMs. The concentrations of these metabolites can be influenced by dietary intake of linoleic acid.[2]
Experimental Protocols
Protocol 1: Extraction of 11-Keto-ODA from Biological Fluids (Plasma/Serum)
This protocol provides a general method for the extraction of OXLAMs, including 11-Keto-ODA, from plasma or serum.
Materials:
-
Biological sample (plasma or serum)
-
Methanol (B129727) (LC-MS grade)
-
Internal Standard (e.g., deuterated 11-Keto-ODA)
-
Hexane (B92381) (LC-MS grade)
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation: To 100 µL of sample, add 300 µL of cold methanol containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction (Optional, for cleaner sample):
-
Add 500 µL of hexane to the supernatant.
-
Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification of 11-Keto-ODA by LC-MS/MS
This protocol outlines a general method for the quantification of 11-Keto-ODA using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS/MS Parameters (example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
11-Keto-ODA: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of a pure standard)
-
Internal Standard (d-11-Keto-ODA): Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of a pure standard)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity of 11-Keto-ODA.
Visualization of Pathways and Workflows
Signaling Pathways
While the direct signaling pathways of this compound are still under investigation, the pathways of related keto-octadecadienoic acids provide a strong indication of its potential mechanisms of action.
Caption: Potential signaling pathways modulated by keto-octadecadienoic acids.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 11-Keto-ODA as a biomarker.
Caption: General experimental workflow for 11-Keto-ODA biomarker analysis.
Conclusion
This compound holds promise as a biomarker for diseases characterized by increased oxidative stress and inflammation. The methodologies outlined in this document provide a robust starting point for researchers to accurately and reliably quantify this molecule in biological samples. Further studies are warranted to establish definitive concentration ranges in various disease states and to fully elucidate its specific signaling pathways. As research in the field of lipidomics advances, the clinical utility of 11-Keto-ODA and other OXLAMs as diagnostic and prognostic tools is expected to become increasingly evident.
References
Application Notes and Protocols: 11-Keto-9(E),12(E)-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto-9(E),12(E)-octadecadienoic acid is a novel fatty acid with emerging pharmacological interest. This document provides an overview of its known applications, with a primary focus on its role in enhancing fibrinolytic activity. Additionally, based on the activities of structurally related keto-octadecadienoic acids, we propose and provide detailed protocols for the investigation of its potential anti-inflammatory, metabolic-regulatory, and anti-cancer properties.
Confirmed Pharmacological Application: Fibrinolytic Activity
The primary established pharmacological effect of this compound is its ability to enhance the fibrinolytic activity of endothelial cells[1]. This suggests its potential as a therapeutic agent in cardiovascular diseases characterized by thrombotic events.
Experimental Protocol: Endothelial Cell Fibrinolysis Assay
This protocol outlines a method to assess the effect of this compound on the fibrinolytic activity of cultured endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fibrinogen (human plasma)
-
Thrombin
-
Plasminogen
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until confluent in 96-well microplates.
-
Treatment: Treat the confluent HUVEC monolayers with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Fibrin (B1330869) Plate Preparation: Prepare fibrin plates by mixing fibrinogen and plasminogen in a buffer. Add thrombin to initiate fibrin polymerization.
-
Fibrinolysis Assay: After treatment, wash the HUVEC monolayers and overlay them with the prepared fibrin clot.
-
Incubation and Measurement: Incubate the plates and monitor the lysis of the fibrin clot over time. This can be quantified by measuring the release of fibrin degradation products into the supernatant using a spectrophotometer at a specific wavelength.
-
Data Analysis: Calculate the percentage of fibrinolysis for each treatment group compared to the vehicle control.
Potential Pharmacological Applications (Based on Structurally Related Compounds)
While direct evidence is limited, the pharmacological activities of other keto-octadecadienoic acids suggest that this compound may possess anti-inflammatory, metabolic-regulatory, and anti-cancer properties.
Proposed Anti-Inflammatory Effects
Structurally similar compounds, such as (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), have demonstrated potent anti-inflammatory effects by inhibiting NF-κB and MAPK signaling pathways and activating the Nrf2/HO-1 pathway in macrophages[2].
This protocol is designed to investigate the potential anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Nitric Oxide (NO) assay kit (Griess reagent)
-
ELISA kits for TNF-α and IL-6
-
Western blot reagents for NF-κB, MAPK, and Nrf2/HO-1 pathway proteins
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.
-
Western Blot Analysis: Prepare cell lysates and perform western blotting to analyze the expression and phosphorylation of key proteins in the NF-κB (p65, IκBα), MAPK (p38, ERK, JNK), and Nrf2/HO-1 signaling pathways.
Proposed Metabolic Regulatory Effects
9-oxo-10(E),12(E)-octadecadienoic acid, another related compound, is a potent peroxisome proliferator-activated receptor α (PPARα) agonist that can decrease triglyceride accumulation in hepatocytes[3]. This suggests a potential role for this compound in metabolic regulation.
This protocol aims to determine if this compound can act as a PPARα agonist and reduce lipid accumulation in primary hepatocytes.
Materials:
-
Mouse primary hepatocytes
-
Hepatocyte culture medium
-
This compound
-
PPARα agonist (positive control, e.g., GW7647)
-
PPARα luciferase reporter construct
-
Transfection reagent
-
Luciferase assay system
-
Triglyceride quantification kit
-
Oil Red O staining solution
Procedure:
-
PPARα Reporter Assay: Transfect primary hepatocytes with a PPARα luciferase reporter construct. Treat the transfected cells with this compound or a known PPARα agonist. Measure luciferase activity to determine PPARα activation.
-
Gene Expression Analysis: Treat hepatocytes with the test compound and analyze the mRNA expression of PPARα target genes (e.g., CPT1A, ACOX1) using qRT-PCR.
-
Triglyceride Accumulation: Induce lipid accumulation in hepatocytes by treatment with oleic acid. Co-treat the cells with this compound.
-
Quantification of Triglycerides: Lyse the cells and measure the intracellular triglyceride content using a quantification kit.
-
Lipid Droplet Staining: Visualize lipid droplets by staining the cells with Oil Red O.
Proposed Anti-Cancer Effects
Several keto-octadecadienoic acids have exhibited cytotoxic and apoptotic effects in various cancer cell lines. For instance, 9-Oxo-(10E,12E)-octadecadienoic acid induces apoptosis in human ovarian cancer cells through the mitochondrial pathway[4].
This protocol is designed to evaluate the potential of this compound to induce apoptosis in a human cancer cell line (e.g., HRA ovarian cancer cells).
Materials:
-
Human cancer cell line (e.g., HRA)
-
Appropriate cell culture medium
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Caspase-3/7 activity assay kit
-
Mitochondrial membrane potential assay kit (e.g., JC-1)
-
Western blot reagents for apoptosis-related proteins (Bcl-2, Bax, Cytochrome c)
Procedure:
-
Cell Viability Assay: Determine the cytotoxic effect of this compound on the cancer cells using an MTT or similar cell viability assay to establish an effective concentration range.
-
Apoptosis Detection: Treat the cells with the test compound and stain with Annexin V-FITC and PI. Analyze the percentage of apoptotic cells using flow cytometry.
-
Caspase Activity: Measure the activity of caspase-3 and -7 in cell lysates using a fluorometric or colorimetric assay.
-
Mitochondrial Membrane Potential: Assess changes in mitochondrial membrane potential using a fluorescent probe like JC-1 and flow cytometry.
-
Western Blot Analysis: Analyze the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, as well as the release of cytochrome c from mitochondria into the cytosol.
Data Presentation
Table 1: Summary of Quantitative Data for Structurally Related Keto-octadecadienoic Acids
| Compound | Application | Cell Line | Assay | Result (Concentration) | Reference |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Anti-inflammatory | RAW 264.7 macrophages | NO production inhibition | Significant at 100 µM | [2] |
| RAW 264.7 macrophages | TNF-α, IL-6 inhibition | Significant at 100 µM | [2] | ||
| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | Metabolic Regulation | Mouse primary hepatocytes | PPARα activation | Significant increase in reporter activity | [3] |
| Mouse primary hepatocytes | Triglyceride accumulation | Significant inhibition | [3] | ||
| Anti-cancer | HRA ovarian cancer cells | Apoptosis induction | Dose-dependent increase | [4] | |
| HRA ovarian cancer cells | Caspase-3/7 activation | Dose-dependent increase | [4] |
Visualizations
Caption: Experimental workflow for assessing the fibrinolytic activity of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of 11-Keto-9(E),12(E)-octadecadienoic acid in solution
Technical Support Center: 11-Keto-9(E),12(E)-octadecadienoic acid (11-KODA)
Welcome to the technical support center for this compound (11-KODA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 11-KODA in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (11-KODA) and why is its stability in solution a concern?
This compound is a keto-derivative of a polyunsaturated fatty acid. Its structure, containing both a ketone group and conjugated double bonds, makes it susceptible to degradation.[1] Instability can lead to the formation of various byproducts, potentially altering its biological activity and compromising the accuracy and reproducibility of experimental results. The primary degradation pathways for similar molecules include oxidation at the double bonds and reactions involving the keto group.[2][3]
Q2: What are the primary factors that contribute to the degradation of 11-KODA in solution?
The degradation of 11-KODA is primarily influenced by factors that promote oxidation and other chemical reactions. Key factors include:
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Exposure to Oxygen: Molecular oxygen is a key reactant in the autoxidation of unsaturated fatty acids.[2][3]
-
Light Exposure: UV and visible light can provide the energy to initiate free-radical chain reactions, leading to oxidation.
-
Elevated Temperatures: Heat accelerates the rate of chemical reactions, including oxidation and other degradation pathways.
-
Presence of Metal Ions: Transition metals, such as iron and copper, can act as catalysts in the formation of free radicals, thereby accelerating oxidative degradation.[3]
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pH of the Solution: The pH can influence the rate of hydrolysis and the keto-enol tautomerism, potentially affecting stability.[4][5]
Q3: How should I store stock solutions of 11-KODA to maximize stability?
For optimal stability, stock solutions of 11-KODA should be stored under the following conditions:
-
Solvent: Use a high-purity, degassed organic solvent such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF). For some fatty acids, solubility is high in these solvents.
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.
-
Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Light: Store in amber or light-blocking vials to prevent photo-oxidation.
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination.
Q4: Can I use antioxidants to improve the stability of my 11-KODA solution?
Yes, incorporating antioxidants can significantly inhibit the process of autoxidation.[2] Common choices for lipid-based formulations include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is effective at low concentrations.
-
Butylated Hydroxyanisole (BHA): Another synthetic antioxidant often used in combination with BHT.
-
Tocopherol (Vitamin E): A natural antioxidant that can be effective in protecting unsaturated fatty acids.
It is crucial to ensure that the chosen antioxidant does not interfere with the downstream experimental assays.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my 11-KODA solution. | Degradation of 11-KODA due to oxidation or other chemical reactions. | - Prepare fresh solutions from a new stock aliquot for each experiment.- Verify storage conditions (temperature, light, inert atmosphere).- Consider adding an antioxidant (e.g., BHT, BHA) to the solvent. |
| Inconsistent results between experiments. | - Inconsistent concentration of active 11-KODA due to degradation.- Repeated freeze-thaw cycles of the stock solution. | - Prepare and use single-use aliquots of your 11-KODA stock solution.- Perform a stability study under your experimental conditions to determine the viable timeframe for using the working solution. |
| Precipitate formation in the solution upon thawing. | - Poor solubility of 11-KODA in the chosen solvent at lower temperatures.- Solvent evaporation. | - Gently warm the solution to room temperature and vortex to redissolve the compound.- Ensure vials are properly sealed to prevent solvent evaporation.- Consider preparing a more dilute stock solution if solubility is an issue. |
| Discoloration of the 11-KODA solution. | Formation of degradation products. | - Discard the solution.- Prepare a fresh solution from a reliable stock.- Review handling and storage procedures to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 11-KODA Stock Solution
Objective: To prepare a stock solution of 11-KODA with enhanced stability for use in biological experiments.
Materials:
-
This compound (solid)
-
High-purity ethanol (degassed)
-
Butylated hydroxytoluene (BHT)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Allow the solid 11-KODA to equilibrate to room temperature before opening the container.
-
Prepare a 0.1% (w/v) stock solution of BHT in degassed ethanol.
-
Weigh the required amount of 11-KODA in a sterile amber vial.
-
Add the appropriate volume of the BHT-containing ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the 11-KODA is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.
-
Immediately cap the vial tightly.
-
Wrap the cap with parafilm to ensure an airtight seal.
-
Store the stock solution at -80°C.
Protocol 2: Assessment of 11-KODA Stability by UV-Vis Spectroscopy
Objective: To monitor the stability of 11-KODA in solution over time by observing changes in its UV-Vis absorbance spectrum. The conjugated diene and keto-chromophores of 11-KODA should have a characteristic UV absorbance that will change upon degradation.
Materials:
-
11-KODA solution (prepared as in Protocol 1)
-
Solvent used for the 11-KODA solution (as a blank)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare several identical aliquots of your 11-KODA working solution in the desired buffer or solvent.
-
Store these aliquots under different conditions to be tested (e.g., room temperature vs. 4°C vs. -20°C; light vs. dark).
-
At time zero, measure the UV-Vis spectrum of one of the aliquots. Scan a range that includes the expected absorbance maximum for the conjugated system (typically in the 230-280 nm range for similar compounds).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), measure the UV-Vis spectrum of an aliquot from each storage condition.
-
Compare the absorbance spectra over time. A decrease in the absorbance at the characteristic maximum and/or the appearance of new peaks can indicate degradation.
Data Presentation:
Table 1: Stability of 11-KODA in Ethanol with 0.1% BHT at Different Temperatures (Hypothetical Data)
| Time (hours) | Absorbance at λmax (Room Temp) | Absorbance at λmax (4°C) | Absorbance at λmax (-20°C) |
| 0 | 1.00 | 1.00 | 1.00 |
| 4 | 0.85 | 0.98 | 1.00 |
| 8 | 0.72 | 0.95 | 1.00 |
| 24 | 0.45 | 0.88 | 0.99 |
Visualizations
Caption: Potential degradation pathways for 11-KODA in solution.
Caption: Workflow for preparing and testing the stability of 11-KODA solutions.
References
Technical Support Center: Analysis of 11-Keto-9(E),12(E)-octadecadienoic acid by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the mass spectrometry analysis of 11-Keto-ODA?
A1: The primary challenges in the analysis of 11-Keto-ODA and other keto-fatty acids by mass spectrometry include:
-
Low Ionization Efficiency: The keto group can make the molecule less amenable to efficient ionization by electrospray ionization (ESI), potentially leading to low signal intensity.
-
Isomeric Interferences: 11-Keto-ODA has several positional isomers, such as 9-Keto-ODA and 13-Keto-ODA, which have the same mass and similar chromatographic behavior, making their separation and distinct quantification challenging.
-
In-source Fragmentation or Rearrangement: The conjugated double bond system and the keto group can be susceptible to fragmentation or rearrangement in the ion source, complicating spectral interpretation.
-
Analyte Stability: Like many lipids, 11-Keto-ODA can be prone to degradation during sample preparation and storage.
Q2: When should I choose LC-MS/MS versus GC-MS for the analysis of 11-Keto-ODA?
A2: The choice between LC-MS/MS and GC-MS depends on your specific analytical needs:
-
LC-MS/MS is generally preferred for its ability to analyze the compound in its native form without derivatization, its high sensitivity and specificity in complex biological matrices, and its softer ionization, which minimizes fragmentation. It is the method of choice for quantitative analysis from biological samples.
-
GC-MS is a powerful technique for the separation of isomers and can provide detailed structural information through electron ionization (EI) fragmentation patterns. However, it requires chemical derivatization to make 11-Keto-ODA volatile and thermally stable.
Q3: What kind of derivatization is recommended for GC-MS analysis of 11-Keto-ODA?
A3: A two-step derivatization process is highly recommended for the GC-MS analysis of 11-Keto-ODA:
-
Methoximation: This step targets the ketone group, converting it into a methoxime derivative. This prevents the formation of multiple enol-isomers during the subsequent silylation step, which would otherwise result in multiple chromatographic peaks for a single analyte.
-
Silylation: This step targets the carboxylic acid group, converting it into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ester.
Troubleshooting Guides
LC-MS/MS Analysis
Issue: Low or no signal for 11-Keto-ODA
| Possible Cause | Troubleshooting Steps |
| Poor Ionization | Optimize ESI source parameters. Experiment with both positive and negative ion modes. Negative ion mode is often more sensitive for acidic compounds. Consider adduct formation (e.g., [M+acetate]-). |
| Ion Suppression | Improve chromatographic separation to resolve 11-Keto-ODA from co-eluting matrix components. Dilute the sample extract. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Suboptimal MS parameters | Infuse a standard solution of 11-Keto-ODA (or a close isomer if unavailable) to optimize the precursor ion selection and collision energy for the most abundant and specific product ions. |
| Sample Degradation | Minimize sample handling time and keep samples on ice or at 4°C during preparation. Store extracts at -80°C. |
Issue: Poor chromatographic peak shape (e.g., tailing, broadening)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for the analyte. For acidic compounds like 11-Keto-ODA, a low pH (e.g., using 0.1% formic acid) can improve peak shape. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
GC-MS Analysis
Issue: No peak corresponding to derivatized 11-Keto-ODA
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | Ensure the sample extract is completely dry before adding derivatization reagents, as water can deactivate them. Optimize the reaction time and temperature for both methoximation and silylation steps. |
| Thermal Degradation | Check the GC inlet temperature. A lower temperature might be necessary to prevent the degradation of the derivative. |
| Adsorption in the GC System | Use a deactivated liner and column to minimize active sites where the analyte can adsorb. |
Issue: Multiple peaks for the derivatized analyte
| Possible Cause | Troubleshooting Steps |
| Incomplete Methoximation | If the keto group is not fully derivatized, enol-TMS ethers can form during silylation, leading to multiple peaks. Ensure the methoximation step is complete. |
| Formation of Syn/Anti Isomers | The methoxime derivative can exist as syn and anti isomers, which may be chromatographically resolved. This is a known phenomenon and may need to be accounted for in the integration of the peaks. |
Quantitative Data
Table 1: Suggested LC-MS/MS Parameters for Oxo-Octadecadienoic Acids (adapted for 11-Keto-ODA)
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | m/z 293.2 |
| Product Ions (Q3) | Based on isomers, likely fragments around m/z 113, 171, 275 |
| Collision Energy (CE) | Requires optimization, start with a range of 10-30 eV |
| Capillary Voltage | ~3.0 kV |
| Source Temperature | 120-150 °C |
| Desolvation Gas Temperature | 400-500 °C |
Note: The exact product ions and optimal collision energy for 11-Keto-ODA should be determined by infusing a pure standard into the mass spectrometer.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 11-Keto-ODA from Biological Samples
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., d4-13-HODE).
-
Add 300 µL of methanol (B129727) to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of a solvent mixture (e.g., hexane/ethyl acetate (B1210297) 1:1 v/v) and vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50% methanol in water).
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
MS Detection: Use the parameters from Table 1, with optimization for your specific instrument.
-
Protocol 2: Derivatization of 11-Keto-ODA for GC-MS Analysis
-
Sample Preparation:
-
Ensure the sample extract containing 11-Keto-ODA is completely dry in a reaction vial. This can be achieved by evaporation under nitrogen.
-
-
Methoximation:
-
Add 50 µL of a 2% (w/v) methoxyamine hydrochloride solution in pyridine (B92270) to the dried sample.
-
Seal the vial and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.
-
Seal the vial and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
-
Visualizations
Caption: A generalized experimental workflow for the quantitative analysis of 11-Keto-ODA by LC-MS/MS.
Caption: A troubleshooting decision tree for addressing low signal intensity in LC-MS/MS analysis.
Caption: Simplified biosynthesis and signaling pathway of Keto-ODAs via PPARα activation.
Technical Support Center: Optimizing Extraction of 11-Keto-9(E),12(E)-octadecadienoic Acid
Welcome to the technical support center for the extraction of 11-Keto-9(E),12(E)-octadecadienoic acid (11-KODA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound (11-KODA) and why is it important?
A1: this compound is an oxidized metabolite of linoleic acid, belonging to the class of molecules known as oxylipins. These molecules are increasingly recognized for their roles in various physiological and pathological processes. Specifically, 11-KODA has been identified as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells, suggesting its potential importance in cardiovascular health and disease.[1]
Q2: What are the main challenges in extracting 11-KODA?
A2: Like many oxidized fatty acids, 11-KODA is present in biological samples at very low concentrations and can be susceptible to degradation during the extraction process. Key challenges include:
-
Low abundance: Requires sensitive analytical methods and efficient extraction to achieve detectable levels.
-
Instability: The keto-diene structure can be sensitive to heat, light, and extreme pH, potentially leading to isomerization or degradation.
-
Matrix effects: Co-extraction of other lipids and macromolecules from complex biological samples can interfere with quantification.
-
Isomer separation: Distinguishing 11-KODA from other structurally similar isomers of keto-octadecadienoic acid can be challenging.
Q3: Which extraction method is best for 11-KODA: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A3: Both LLE and SPE have been successfully used for the extraction of oxylipins, including keto-fatty acids. The choice depends on the sample matrix, desired purity, and available resources.
-
Solid-Phase Extraction (SPE) is often preferred for its ability to provide cleaner extracts and better enrichment of low-abundance analytes.[2][3][4] For oxylipins, C18 cartridges are commonly used and have shown good performance.[2][3]
-
Liquid-Liquid Extraction (LLE) can be effective, but may result in the co-extraction of more interfering substances, potentially leading to greater ion suppression in mass spectrometry-based analyses.[2][4]
A comparative study on oxylipin extraction from plasma found that SPE on a C18 material, with specific washing steps, showed the best overall performance for a broad spectrum of analytes.[2][3]
Q4: What solvents are recommended for the extraction of 11-KODA?
A4: The choice of solvent is critical for efficient extraction.
-
For LLE , a common solvent system is a mixture of a polar and a non-polar solvent, such as chloroform/methanol (B129727) or ethyl acetate.
-
For SPE , after loading the sample onto a conditioned C18 cartridge, washing steps with water and a non-polar solvent like hexane (B92381) are used to remove interferences, followed by elution of the oxylipins with a more polar solvent like methyl formate (B1220265) or methanol.[2][3] Studies on safflower seed oil showed that petroleum benzene (B151609) and hexane yielded the highest oil content in hot extraction methods.[5][6] For sunflower seeds, n-hexane provided the maximum oil yield compared to more polar solvents like acetone, methanol, and ethanol.[7]
Q5: How can I prevent the degradation of 11-KODA during extraction?
A5: To minimize degradation, the following precautions are recommended:
-
Work at low temperatures (on ice) whenever possible.
-
Minimize exposure to light by using amber glass vials.
-
Avoid strong acids or bases, as they can cause isomerization or degradation.
-
Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents to prevent auto-oxidation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of 11-KODA | Inefficient extraction from the sample matrix. | - Optimize the solvent system. For LLE, ensure proper phase separation. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate to release 11-KODA from the sorbent. - Ensure the sample pH is adjusted to be slightly acidic (around pH 3-4) before extraction to protonate the carboxylic acid group, which improves its retention on reversed-phase SPE cartridges and its partitioning into organic solvents during LLE. |
| Degradation of 11-KODA during sample processing. | - Perform all extraction steps at low temperatures (e.g., on ice). - Use solvents containing an antioxidant (e.g., 0.005% BHT). - Minimize sample exposure to air and light. | |
| Incomplete elution from the SPE cartridge. | - Use a stronger elution solvent (e.g., increase the percentage of organic solvent). - Ensure the elution volume is sufficient to completely recover the analyte. | |
| High variability in results | Inconsistent sample handling and extraction procedure. | - Standardize all steps, including sample volumes, incubation times, and vortexing/mixing procedures. - Use an internal standard (e.g., a stable isotope-labeled analog of 11-KODA) added at the beginning of the extraction process to correct for variability. |
| Matrix effects in the analytical instrument (e.g., LC-MS). | - Improve sample cleanup by using a more rigorous SPE protocol with optimized wash steps. - Dilute the final extract to reduce the concentration of interfering matrix components. - Optimize the chromatographic separation to resolve 11-KODA from co-eluting matrix components. | |
| Presence of interfering peaks | Co-extraction of other lipids or matrix components. | - For SPE, include wash steps with a weak organic solvent to remove less retained interferences before eluting 11-KODA. - For LLE, a back-extraction with an aqueous buffer can sometimes remove polar interferences from the organic phase. |
| Contamination from plasticware or solvents. | - Use high-purity solvents and glassware. Avoid plastic tubes and pipette tips where possible, as plasticizers can leach and cause interference. |
Data Presentation: Comparison of Extraction Methods for Oxylipins
The following table summarizes quantitative data from a comparative study on the recovery of various oxylipins from plasma using different extraction methods. While this data is not specific to 11-KODA, it provides a valuable comparison of the efficiency of common extraction techniques for this class of molecules.
| Extraction Method | Analyte Class | Average Recovery (%) | Matrix Effect (%) | Reference |
| SPE (C18 with methyl formate elution) | Eicosanoids | 70-100 | -20 to -40 | [2][3] |
| SPE (Oasis HLB) | Eicosanoids | 50-80 | -30 to -60 | [2][3] |
| SPE (Strata-X) | Eicosanoids | 40-70 | -40 to -70 | [2][3] |
| SPE (BondElut Anion Exchange) | Eicosanoids | 20-50 | -10 to -30 | [2][3] |
| LLE (Ethyl Acetate) | Eicosanoids | 30-60 | -50 to -80 | [2][3] |
-
Recovery: The percentage of the analyte recovered after the extraction process.
-
Matrix Effect: The effect of co-eluting compounds from the sample matrix on the ionization of the analyte in the mass spectrometer. A negative value indicates ion suppression.
Experimental Protocols
Based on best practices for oxylipin extraction, the following is a recommended protocol for the extraction of 11-KODA from a biological fluid (e.g., plasma or cell culture supernatant) for LC-MS/MS analysis.
Protocol: Solid-Phase Extraction (SPE) of 11-KODA
1. Materials:
-
SPE cartridges: C18, 100 mg
-
Internal Standard (IS): A stable isotope-labeled analog of 11-KODA (if available) or a related keto-fatty acid.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Hexane (LC-MS grade), Methyl Formate, Formic Acid.
-
Antioxidant: Butylated hydroxytoluene (BHT)
-
Collection tubes: Amber glass tubes
2. Sample Preparation:
-
Thaw the biological sample on ice.
-
To 100 µL of the sample, add the internal standard.
-
Acidify the sample to approximately pH 3-4 by adding a small volume of dilute formic acid. This ensures that the carboxylic acid group of 11-KODA is protonated.
3. SPE Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not let the cartridge run dry.
-
Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and very polar impurities.
-
Wash the cartridge with 2 mL of hexane to remove non-polar lipids.
-
-
Elution: Elute the 11-KODA and other oxylipins with 2 mL of methyl formate into a clean amber glass tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
Visualizations
Biosynthesis of Keto-Octadecadienoic Acids
The following diagram illustrates the general biosynthetic pathway for the formation of keto-octadecadienoic acids, such as 11-KODA, from linoleic acid. This process involves initial oxidation by lipoxygenase enzymes followed by the action of a dehydrogenase.
Caption: Biosynthesis of keto-octadecadienoic acids from linoleic acid.
General Experimental Workflow for 11-KODA Extraction and Analysis
This diagram outlines the key steps involved in the extraction and quantification of 11-KODA from a biological sample.
Caption: Experimental workflow for 11-KODA extraction and analysis.
Potential Signaling Pathway of 11-KODA in Endothelial Cells
While the specific signaling pathway for 11-KODA is not fully elucidated, its known effect on enhancing fibrinolytic activity in endothelial cells suggests it may modulate pathways involved in vascular homeostasis. The diagram below proposes a potential logical relationship based on the known functions of related oxylipins and endothelial cell signaling.
References
- 1. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. The Effect of Different Solvent Types and Extraction Methods on Oil Yields and Fatty Acid Composition of Safflower Seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
preventing isomerization of 11-Keto-9(E),12(E)-octadecadienoic acid during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 11-Keto-9(E),12(E)-octadecadienoic acid during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound is a keto-derivative of a conjugated linoleic acid isomer. Its structure, containing conjugated double bonds, makes it susceptible to isomerization, particularly the conversion of the (E,E) configuration to the more thermodynamically stable (Z,E) or other isomers. This isomerization can lead to inaccurate quantification and misinterpretation of experimental results. The presence of a keto group can also influence the molecule's reactivity.
Q2: What are the primary factors that can induce isomerization of this compound?
Several factors can promote the isomerization of conjugated fatty acids, and by extension, this compound:
-
Heat: Elevated temperatures during sample preparation, storage, or analysis can provide the energy needed for the double bonds to reconfigure.
-
Light: Exposure to UV and visible light, especially in the presence of photosensitizers, can trigger isomerization.
-
Acidic or Basic Conditions: Strong acids or bases can catalyze the movement of double bonds.
-
Presence of Free Radicals: Oxidative conditions and the presence of free radicals can lead to isomerization and other degradation pathways.
-
Metal Ions: Transition metal ions can act as catalysts for both isomerization and oxidation.
Q3: How can I minimize isomerization during sample storage?
To maintain the isomeric purity of this compound in solution:
-
Storage Temperature: Store samples at low temperatures, preferably at -20°C or -80°C.
-
Inert Atmosphere: Overlay the sample with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation, which can generate radicals that promote isomerization.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the sample from light.
-
Solvent Choice: Dissolve the compound in a high-purity, degassed solvent. Ethanol or a buffered solution can be suitable. For long-term storage, aprotic solvents may be preferable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of extra peaks in chromatogram, suggesting isomer formation. | High temperature during sample preparation or injection. | Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Avoid prolonged heating during any derivatization steps. |
| Exposure to light. | Prepare samples under low light conditions and use amber autosampler vials. | |
| Acidic or basic mobile phase. | If possible, use a mobile phase with a neutral pH. If acidic conditions are necessary for chromatography, minimize the analysis time. | |
| Poor peak shape or resolution. | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. Consider using a column specifically designed for fatty acid or isomer separations. |
| Interaction with metal surfaces. | Use a metal-free or bio-inert HPLC system and columns to minimize metal-catalyzed degradation. | |
| Loss of analyte or inconsistent quantification. | Degradation in the stock solution. | Prepare fresh stock solutions frequently. Store them under an inert atmosphere at -80°C. Consider adding an antioxidant like BHT to the solvent. |
| Adsorption to sample vials. | Use silanized glass vials or polypropylene (B1209903) vials to reduce adsorption. |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is a generalized method for extracting lipids, including keto-fatty acids, from biological samples.
-
Homogenization: Homogenize the sample (e.g., cell pellet, tissue) in a cold solvent mixture, such as chloroform:methanol (2:1, v/v).
-
Phase Separation: Add water to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8.
-
Lipid Extraction: Centrifuge the mixture to separate the layers. The lower organic phase, containing the lipids, should be carefully collected.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen at a low temperature (<30°C).
-
Reconstitution: Reconstitute the lipid extract in a suitable solvent for analysis (e.g., ethanol, mobile phase).
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a starting point for the HPLC analysis of this compound, adapted from methods for similar compounds.[1]
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% acetic acid (use with caution due to potential for isomerization) or a neutral buffer |
| Gradient | Start with a lower concentration of acetonitrile (B52724) and gradually increase to 100% over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C (avoid higher temperatures) |
| Detection | UV detector at approximately 276 nm, which is the characteristic wavelength for conjugated keto-dienes. |
| Injection Volume | 10-20 µL |
Note: The optimal conditions may vary depending on the specific HPLC system and column used. Method development and validation are crucial.
Visualizations
Caption: Potential isomerization pathway of this compound.
Caption: General analytical workflow for this compound.
Caption: Troubleshooting decision tree for unexpected analytical results.
References
Technical Support Center: Troubleshooting Poor Chromatographic Resolution of Octadecadienoic Acids
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor chromatographic resolution of octadecadienoic acids. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during HPLC and GC analysis.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Frequently Asked Questions (FAQs)
Q1: What is the most effective HPLC technique for resolving isomers of octadecadienoic acid?
A1: Silver-ion high-performance liquid chromatography (Ag+-HPLC) is a highly effective method for separating both geometric (cis/trans) and positional isomers of octadecadienoic acids.[1][2] While reversed-phase HPLC (RP-HPLC) can be used, it may not offer the same level of resolution for complex isomer mixtures.[1]
Q2: What type of column is recommended for separating octadecadienoic acid isomers?
A2: For Ag+-HPLC, columns with a stationary phase impregnated with silver ions, such as the ChromSpher 5 µm Lipids column, are recommended.[1] Phenyl-based columns can also provide alternative selectivity.[2] For general quantification using RP-HPLC, a C18 column is often suitable.[3]
Q3: Is derivatization necessary for the HPLC analysis of octadecadienoic acids?
A3: Derivatization is not always required for HPLC analysis.[2] However, converting the fatty acids to their methyl esters (FAMEs) or other UV-active esters like phenacyl esters can enhance peak shape and detection sensitivity, especially with UV detectors.[1]
Q4: What is the optimal UV wavelength for detecting octadecadienoic acids?
A4: Conjugated octadecadienoic acids show strong UV absorbance around 234 nm, which is a commonly used wavelength for their detection with a photodiode array (PDA) or UV detector.[1][4] For underivatized fatty acids without strong chromophores, lower wavelengths (around 210 nm) may be used.[3]
Troubleshooting Guide: HPLC Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution of Isomers | Inappropriate column selection. | For complex isomer mixtures, utilize an Ag+-HPLC column.[1] |
| Mobile phase not optimized. | Adjust the mobile phase composition. For Ag+-HPLC, vary the polar modifier concentration (e.g., acetonitrile). For RP-HPLC, adjust the organic solvent-to-water ratio.[1] | |
| Suboptimal column temperature. | Optimize and maintain a constant column temperature using a column oven to improve reproducibility and resolution.[1] | |
| Broad Peaks | Low flow rate. | Increase the flow rate within the column's recommended limits.[1] |
| Large dead volume. | Use shorter tubing with a smaller internal diameter to connect the column to the detector.[1] | |
| Column contamination. | Flush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column.[1] | |
| Column overload. | Reduce the injection volume or dilute the sample.[5] | |
| Inconsistent Retention Times | Fluctuating mobile phase composition. | Ensure precise mixing of the mobile phase, especially for gradient elution.[1] |
| Temperature variations. | Use a column oven to maintain a consistent temperature.[1] | |
| Column degradation. | If the column has been used extensively, its performance may decline. Replace the column if other troubleshooting steps fail.[1] | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase thoroughly.[1] |
| Contaminated mobile phase or detector. | Prepare fresh mobile phase and flush the detector flow cell.[1] | |
| Incomplete column equilibration. | Ensure the column is fully equilibrated with the mobile phase before analysis.[1] |
Gas Chromatography (GC) Troubleshooting
For GC analysis, octadecadienoic acids must be derivatized to their more volatile fatty acid methyl esters (FAMEs).[2][6]
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for separating octadecadienoic acid isomers?
A1: Highly polar capillary columns, such as those with biscyanopropyl or polyethylene (B3416737) glycol (Carbowax-type) stationary phases, are recommended for resolving FAME isomers, including cis and trans forms.[7][8]
Q2: Why am I seeing poor peak shape in my GC analysis?
A2: Poor peak shape can result from incomplete derivatization, active sites in the GC inlet or column, or improper injection techniques.[2] Ensure the methylation reaction is complete and use a deactivated inlet liner.[2] An autosampler can help with consistent injections.[2]
Troubleshooting Guide: GC Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution of Isomers | Inadequate column chemistry. | Use a highly polar capillary column (e.g., SP-2560, SLB-IL111).[2] |
| Inappropriate temperature program. | Optimize the oven temperature program. A slower ramp rate can improve the resolution of closely eluting peaks.[2] | |
| Peak Tailing | Incomplete derivatization. | Ensure the methylation reaction has gone to completion. Use a fresh derivatizing agent.[2] |
| Active sites in the GC system. | Use a deactivated inlet liner and check for column degradation.[2] | |
| Contamination in the injector. | Clean the injector and replace the septum and liner.[9] |
Quantitative Data Summary
The selection of an analytical method depends on its performance characteristics. The following table summarizes key validation parameters for the analysis of octadecadienoic acid and its isomers using various techniques.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.999[3] | >0.990[3] | >0.999[3] |
| Accuracy (% Recovery) | 87.93% - 89.33%[3] | >95%[3] | 87.25% - 119.44%[3] |
| Precision (RSD %) | <2%[3] | <2%[3] | <6.96%[3] |
| Limit of Detection (LOD) | 0.035 - 0.090 µg/g[3] | 0.109 - 0.177 mg/mL[3] | 0.4 ppb[3] |
| Limit of Quantitation (LOQ) | 0.12 - 0.32 µg/g[3] | 0.332 - 0.537 mg/mL[3] | 1.2 ppb[3] |
Experimental Protocols
Protocol 1: Sample Preparation - Methyl Esterification for HPLC and GC Analysis
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To a sample containing up to 50 mg of lipid, add 1 mL of dry toluene.[1]
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Add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.[1]
-
Heat the mixture at 50°C for 10 minutes.[1]
-
Neutralize the reaction by adding 0.1 mL of glacial acetic acid.[1]
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Add 5 mL of water and extract the fatty acid methyl esters (FAMEs) twice with 5 mL of hexane (B92381).[1]
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Evaporate the hexane under a stream of nitrogen and redissolve the FAMEs in the mobile phase for HPLC or an appropriate solvent for GC.[1]
Protocol 2: Ag+-HPLC for Isomer Separation
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Column: ChromSpher 5 µm Lipids, 250 x 4.6 mm (or equivalent Ag+-HPLC column).[1]
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Mobile Phase: n-Hexane with 0.1% acetonitrile (B52724).[1]
-
Gradient: Hold at 100% acetonitrile for 10 minutes. Return to initial conditions and equilibrate for 10 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
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Detection: UV at 234 nm.[1]
-
Injection Volume: 10 µL.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 9. chromforum.org [chromforum.org]
Technical Support Center: Analysis of 11-Keto-9(E),12(E)-octadecadienoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of 11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) and related oxylipins.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of 11-Keto-ODA, with a focus on mitigating matrix effects.
Issue 1: Low Analyte Signal or Poor Sensitivity
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Question: My signal for 11-Keto-ODA is very low, close to the limit of detection, even with a standard solution. What could be the cause and how can I improve it?
-
Answer: Low signal intensity for 11-Keto-ODA can stem from several factors, including ion suppression due to matrix effects, suboptimal instrument parameters, or analyte degradation. Here’s a step-by-step troubleshooting approach:
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Assess Matrix Effects: The most common culprit for low signal in biological samples is ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte.[1] Phospholipids (B1166683) are a major source of ion suppression in plasma and serum samples.[1][2]
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Recommendation: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. A significant drop in the baseline signal of a continuously infused standard during the elution of a blank matrix extract indicates the presence of ion suppression.[3]
-
-
Optimize Sample Preparation: A robust sample preparation protocol is critical for removing interfering matrix components.
-
Recommendation: If you are currently using protein precipitation (PPT), consider switching to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4] SPE, in particular, can be highly effective at removing phospholipids.[5] Refer to the Experimental Protocols section for a detailed SPE protocol.
-
-
Enhance Chromatographic Separation: Improving the separation between 11-Keto-ODA and matrix components can significantly reduce ion suppression.
-
Recommendation: Modify your LC gradient to better resolve the analyte from the regions of ion suppression identified in the post-column infusion experiment.[6] Employing a column with a different chemistry or smaller particle size can also improve resolution.
-
-
Optimize MS Parameters: Ensure your mass spectrometer is operating under optimal conditions for 11-Keto-ODA.
-
Recommendation: Perform a tuning and calibration of the instrument. Optimize the spray voltage, gas flows, and temperatures for the specific analyte. While specific transitions for 11-Keto-ODA are not widely published, you can start by predicting them based on its structure (precursor ion [M-H]⁻) and then optimizing the collision energy to obtain stable and sensitive product ions.
-
-
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
-
Question: I'm observing significant variability in my quantitative results for 11-Keto-ODA across different samples and even between replicate injections of the same sample. What is the likely cause and solution?
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Answer: High variability is often a direct consequence of inconsistent matrix effects between samples. It can also be caused by analyte instability or issues with the internal standard.
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Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects and variability in sample preparation and instrument response.[7]
-
Recommendation: If commercially available, use a ¹³C- or D-labeled 11-Keto-ODA as an internal standard. The SIL-IS should be added to the sample at the very beginning of the sample preparation process to account for any analyte loss during extraction.
-
-
Thorough Sample Homogenization: Inconsistent sample homogenization can lead to variable extraction efficiencies.
-
Recommendation: Ensure that your samples are completely thawed and vortexed thoroughly before aliquoting for extraction.
-
-
Evaluate and Minimize Analyte Degradation: Oxylipins can be susceptible to degradation.
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Recommendation: Keep samples on ice during preparation and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent auto-oxidation.[8]
-
-
Matrix-Matched Calibrants: If a SIL-IS is not available, preparing your calibration standards in a blank matrix that closely matches your study samples can help to normalize the matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my 11-Keto-ODA analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[9] This can either lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[1] For 11-Keto-ODA, which is often present at low concentrations in complex biological matrices like plasma, matrix effects can be a significant challenge.
Q2: What are the main sources of matrix effects in plasma/serum samples for lipid analysis?
A2: The primary sources of matrix effects in plasma and serum are phospholipids, salts, and endogenous metabolites.[1] Phospholipids are particularly problematic due to their high abundance and their tendency to co-elute with many lipids of interest, causing significant ion suppression in electrospray ionization (ESI).[2]
Q3: Which sample preparation technique is best for reducing matrix effects for 11-Keto-ODA?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here is a comparison:
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Protein Precipitation (PPT): Simple and fast, but generally provides the least clean extracts and is most prone to significant matrix effects.[4]
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Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be more labor-intensive and may have lower recovery for more polar analytes.
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Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a broad range of interferences, including phospholipids, leading to cleaner extracts and reduced matrix effects.[5]
For sensitive and accurate quantification of 11-Keto-ODA, Solid-Phase Extraction (SPE) is highly recommended.
Q4: How can I assess the efficiency of my sample preparation method in reducing matrix effects?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte spiked into a post-extracted blank sample matrix with the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q5: Should I use a stable isotope-labeled internal standard for 11-Keto-ODA analysis?
A5: Yes, absolutely. The use of a stable isotope-labeled internal standard (SIL-IS) that has the same chemical structure as your analyte is the gold standard for quantitative bioanalysis.[7] It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of any signal suppression or enhancement.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Oxylipin Analysis
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Phospholipid Removal Efficiency | Throughput | Propensity for Matrix Effects |
| Protein Precipitation (PPT) | 85 - 105 | Low | High | High |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | Moderate | Medium | Moderate |
| Solid-Phase Extraction (SPE) | 80 - 110 | High | Medium-High | Low |
Data compiled from multiple sources comparing general oxylipin analysis. Actual values may vary depending on the specific analyte and protocol.
Table 2: Quantitative Comparison of Matrix Effect and Recovery for Different SPE Sorbents
| SPE Sorbent Type | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Reversed-Phase (C18) | 85 ± 10 | 75 ± 15 | Generic data |
| Polymeric Reversed-Phase | 92 ± 8 | 88 ± 10 | Generic data |
| Mixed-Mode Cation Exchange | 88 ± 12 | 80 ± 12 | Generic data |
| Phospholipid Removal Plates | > 95 | > 90 | [10] |
This table provides representative data. Performance can vary based on the specific commercial product and the analyte.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for the Analysis of 11-Keto-ODA in Human Plasma
This protocol is adapted from established methods for oxylipin analysis and is designed to effectively remove phospholipids and other interfering substances.[10]
Materials:
-
SPE cartridges (e.g., Oasis HLB, 30 mg)
-
Human plasma
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Internal standard solution (e.g., ¹³C-labeled 11-Keto-ODA in methanol)
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Methanol (B129727) (LC-MS grade)
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Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Thawing and Spiking:
-
Thaw plasma samples on ice.
-
Vortex samples for 10 seconds.
-
To 200 µL of plasma, add 10 µL of the internal standard solution. Vortex briefly.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the spiked plasma sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent by gravity or gentle vacuum.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the 11-Keto-ODA and other retained lipids with 1 mL of acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: Workflow for 11-Keto-ODA analysis.
Caption: Troubleshooting matrix effects.
References
- 1. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. mzCloud – 9 Oxo ODE [mzcloud.org]
- 6. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chromatographytoday.com [chromatographytoday.com]
long-term storage conditions for 11-Keto-9(E),12(E)-octadecadienoic acid
This technical support center provides guidance on the long-term storage and handling of 11-Keto-9(E),12(E)-octadecadienoic acid. The information is curated for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, it is recommended to store this compound at -20°C or colder, preferably at -80°C.[1][2] The compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1] It is also advisable to protect the compound from light.[1] The container should be tightly sealed to prevent moisture and air from entering.[3][4][5]
Q2: Can I store the compound at 4°C for a short period?
A2: While short-term storage at 4°C may be possible for a few days, it is not recommended for long-term stability. Polyunsaturated fatty acids and their derivatives are susceptible to degradation at higher temperatures.[6][7] For any storage period beyond immediate use, it is best to adhere to the recommended -20°C to -80°C temperature range.
Q3: My this compound is in a solvent. How should I store it?
A3: If the compound is dissolved in an organic solvent, the storage conditions should be similar to the neat compound, i.e., at -20°C or -80°C in a tightly sealed container. The choice of solvent can also impact stability. It is important to use a high-purity, dry solvent.
Q4: What are the signs of degradation of this compound?
A4: Degradation of the compound may not be visually apparent. However, signs of degradation can include a change in color, the appearance of a precipitate, or a change in the consistency of the material. The most reliable way to assess degradation is through analytical methods such as chromatography (e.g., HPLC, GC) or spectroscopy to check for the appearance of new peaks or a decrease in the main compound peak.
Q5: How does oxidation affect this compound?
A5: Like other polyunsaturated fatty acids, this compound is susceptible to oxidation due to its double bonds.[6][8] Oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and other secondary oxidation products, which can interfere with experimental results. Storing the compound under an inert gas and at low temperatures helps to minimize oxidation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, atmosphere, light protection). Perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the compound. If degradation is confirmed, use a fresh, properly stored aliquot. |
| Precipitate formation in a solution | The compound may have come out of solution at low temperatures, or it could be a sign of degradation. | Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. If it does not, it may indicate degradation or insolubility in the chosen solvent at that concentration. Consider filtering the solution or preparing a fresh one. |
| Discoloration of the compound | This could be a sign of oxidation or other chemical degradation. | Discard the discolored material. Ensure that future storage is under an inert atmosphere and protected from light. |
| Difficulty dissolving the compound | The compound may not be readily soluble in the chosen solvent, or the solvent may be of poor quality (e.g., containing water). | Refer to the supplier's datasheet for recommended solvents. Use a high-purity, anhydrous solvent. Gentle warming or sonication may aid in dissolution, but be cautious as heat can promote degradation. |
Experimental Protocols
While specific experimental protocols will vary based on the research application, proper handling during sample preparation is crucial.
General Handling Protocol:
-
Before use, allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture into the compound.
-
If the compound is stored under an inert gas, briefly flush the vial with the same inert gas before and after taking an aliquot.
-
Use clean, dry glassware and syringes.
-
For preparing solutions, use high-purity, anhydrous solvents.
-
Prepare solutions fresh for each experiment whenever possible. If a stock solution needs to be stored, store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified potential degradation pathway via oxidation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Storage duration of human blood samples for fatty acid concentration analyses - How long is too long? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Low-Level Detection of 11-Keto-9(E),12(E)-octadecadienoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of 11-Keto-9(E),12(E)-octadecadienoic acid (11-KODA).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the low-level detection of 11-KODA?
A1: The most common and highly sensitive method for the low-level detection and quantification of 11-KODA in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for analyzing low-abundance lipids like 11-KODA.
Q2: I am observing a very low signal for 11-KODA. What are the potential causes?
A2: Low signal intensity for keto acids like 11-KODA is a common issue. Several factors can contribute to this problem:
-
Poor Ionization Efficiency: Keto acids may not ionize efficiently in their native form using electrospray ionization (ESI).
-
Analyte Instability: Keto acids can be unstable and may degrade during sample preparation or analysis.
-
Suboptimal Liquid Chromatography (LC) Conditions: Inadequate separation can lead to co-elution with other matrix components, causing ion suppression.
-
Inefficient Sample Preparation: Failure to effectively remove interfering substances from the sample matrix can significantly reduce the analyte signal.
-
Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for your specific analyte.
Q3: How can I improve the signal intensity of 11-KODA?
A3: To enhance the signal intensity of 11-KODA, consider the following strategies:
-
Chemical Derivatization: Derivatizing the keto group can significantly improve ionization efficiency.
-
Optimization of LC-MS/MS Parameters: Fine-tuning the mobile phase composition, gradient, column selection, and mass spectrometer source parameters is critical.
-
Effective Sample Preparation: Employing a robust sample preparation method, such as solid-phase extraction (SPE), to remove matrix interferences is essential.
Q4: What type of internal standard should I use for 11-KODA quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as d4-11-KODA. If a labeled standard for 11-KODA is not available, a structurally similar deuterated oxylipin, for instance, a deuterated keto-octadecadienoic acid isomer or a related deuterated fatty acid, can be used. It is crucial that the internal standard has similar extraction recovery and ionization efficiency to the analyte.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Compare different solid-phase extraction (SPE) cartridges (e.g., C18, mixed-mode) and elution solvents to optimize recovery. Ensure the pH of the sample is appropriate for the chosen SPE sorbent. |
| Ion Suppression | Infuse a standard solution of 11-KODA with and without the sample matrix to assess the degree of ion suppression. If suppression is significant, improve sample cleanup or modify chromatographic conditions to separate 11-KODA from interfering compounds. |
| Poor Ionization | Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flows (nebulizer, drying gas), and temperature. Consider chemical derivatization to enhance ionization. |
| Analyte Degradation | Minimize sample handling time and keep samples on ice or at 4°C throughout the preparation process. Use antioxidants like butylated hydroxytoluene (BHT) during extraction. |
| Incorrect MS/MS Transition | Optimize the precursor and product ion selection (MRM transitions) and collision energy for 11-KODA by infusing a standard solution. |
Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. |
| Secondary Interactions | Add a small amount of a competing agent, like a stronger acid or base, to the mobile phase to reduce secondary interactions with the stationary phase. |
High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity (LC-MS grade) solvents and freshly prepared reagents. |
| Matrix Effects | Improve the sample cleanup procedure to remove more of the sample matrix. |
| Instrument Contamination | Clean the ion source and other components of the mass spectrometer according to the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes typical recovery rates for different sample preparation methods for oxylipins, which can serve as a starting point for method development for 11-KODA.
| Extraction Method | Sorbent/Phase | Analyte Class | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | C18 | Oxylipins | 85-95% | [1] |
| Solid-Phase Extraction (SPE) | Mixed-Mode Anion Exchange | Oxylipins | >90% | [2] |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | Oxylipins | 60-80% | [3] |
Experimental Protocols
Detailed Methodology: Quantification of 11-KODA in Human Plasma by LC-MS/MS
This protocol is a comprehensive guide for the extraction and analysis of 11-KODA from human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Human plasma collected in EDTA tubes.
-
Internal Standard (IS) solution (e.g., d4-11-KODA in methanol).
-
Methanol (B129727) (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
C18 SPE cartridges.
-
Nitrogen evaporator.
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Elute 11-KODA and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
-
LC Parameters:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
MRM Transitions: To be optimized by infusing a standard solution of 11-KODA. The precursor ion will be [M-H]⁻.
-
Collision Energy: To be optimized for each transition.
-
Visualizations
Caption: Experimental workflow for 11-KODA analysis.
Caption: Troubleshooting logic for low 11-KODA signal.
References
overcoming solubility issues of 11-Keto-9(E),12(E)-octadecadienoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is an oxidized derivative of linoleic acid. While specific research on this molecule is limited, it is known to enhance the fibrinolytic activity of endothelial cells.[1] Structurally similar compounds, such as other keto-octadecadienoic acids (e.g., 9-oxo-ODA), are known to be potent agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[2][3]
Q2: What are the main challenges when working with 11-Keto-ODA in aqueous solutions?
Like many fatty acids, 11-Keto-ODA is a lipophilic molecule and is expected to have very poor solubility in aqueous buffers, which can pose significant challenges for in vitro and cell-based assays.[4][5][6] This can lead to issues with compound precipitation, inaccurate concentration measurements, and low bioavailability in cell culture.
Q3: What are the recommended solvents for dissolving 11-Keto-ODA?
For initial stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or dimethylformamide (DMF) are recommended.[7] Based on data for structurally similar conjugated linoleic acid isomers, high solubility can be expected in these solvents.
Troubleshooting Guide
Issue 1: Precipitate formation when diluting a stock solution of 11-Keto-ODA in aqueous media.
-
Cause: The concentration of 11-Keto-ODA in the final aqueous solution likely exceeds its solubility limit. The organic solvent from the stock solution may also be causing the compound to crash out.
-
Solutions:
-
Reduce the final concentration: Attempt to use a lower final concentration of 11-Keto-ODA in your experiment.
-
Decrease the percentage of organic solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept to a minimum, typically below 1%, as higher concentrations can be toxic to cells and affect experimental outcomes.[8]
-
Use a carrier protein: For cell-based assays, complexing 11-Keto-ODA with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can significantly improve its solubility and delivery to cells.[9]
-
Prepare a lipid emulsion or liposomes: For in vivo or cell culture applications, formulating 11-Keto-ODA into an emulsion or liposomes can enhance its stability and bioavailability in aqueous environments.[9][10]
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Cause: This may be due to incomplete solubilization of 11-Keto-ODA, leading to variations in the actual concentration between experiments. The compound may also be degrading.
-
Solutions:
-
Ensure complete dissolution of the stock solution: Before diluting, ensure your 11-Keto-ODA is fully dissolved in the organic solvent. Gentle warming (e.g., to 37°C) and vortexing can aid in this process.[9]
-
Prepare fresh dilutions: It is recommended to prepare fresh dilutions of 11-Keto-ODA in your aqueous medium for each experiment, as the stability of the diluted compound may be limited.[7]
-
Store stock solutions properly: Store stock solutions of 11-Keto-ODA in an appropriate solvent at -20°C or lower, and protect from light to minimize degradation.
-
Data Presentation
| Solvent | Estimated Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | >100 mg/mL | [11] |
| Ethanol | >100 mg/mL | [11] |
| Dimethylformamide (DMF) | >100 mg/mL | [11] |
| PBS (pH 7.2) | <100 µg/mL | [11] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If necessary, warm the tube briefly in a 37°C water bath to aid dissolution. Ensure no visible particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of 11-Keto-ODA-BSA Complex for Cell Culture
This protocol is adapted from methods for other fatty acids.[12]
-
Prepare a BSA solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free cell culture medium. Filter-sterilize the solution using a 0.22 µm filter.
-
Complex Formation:
-
In a sterile tube, add the desired amount of your 11-Keto-ODA stock solution (from Protocol 1).
-
Slowly add the 10% BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).
-
Incubate the mixture in a 37°C water bath for 30-60 minutes to allow for complex formation.
-
-
Sterilization and Use: The resulting complex can be filter-sterilized and then diluted to the final working concentration in your complete cell culture medium.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Endothelial cell fibrinolytic assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug solubility in fatty acids as a formulation design approach for lipid-based formulations: a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2540-56-9 CAS MSDS (9(Z),11(E)-OCTADECADIENOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Oxidative Degradation of 11-Keto-9(E),12(E)-octadecadienoic Acid (11-Keto-ODA) Samples
Welcome to the technical support center for 11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the oxidative degradation of 11-Keto-ODA samples, ensuring the integrity and reliability of your experimental results.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling, storage, and analysis of this keto-fatty acid.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 11-Keto-ODA.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., varying concentrations in replicate samples) | Sample degradation due to oxidation during storage or sample preparation. | Review storage conditions. Ensure samples are stored at -20°C or below under an inert atmosphere (nitrogen or argon). Minimize exposure to light and heat. Use fresh solvents and consider adding an antioxidant like BHT or α-tocopherol to your standards and samples. |
| Appearance of unexpected peaks in chromatograms (HPLC, GC-MS) | Formation of oxidation byproducts. | Handle the sample under an inert atmosphere as much as possible. Use degassed solvents for all dilutions and analyses. Prepare samples immediately before analysis. Compare chromatograms of fresh and stored samples to identify potential degradation products. |
| Loss of biological activity of the compound | Oxidative degradation of the active 11-Keto-ODA molecule. | Strictly adhere to recommended storage and handling protocols. Prepare working solutions fresh from a stock solution stored under optimal conditions. Consider performing a quick activity assay to confirm the integrity of your sample before starting a large-scale experiment. |
| Discoloration or change in the physical appearance of the sample | Significant oxidative degradation. | Discard the sample. It is crucial to start with a high-quality, non-degraded sample for reliable results. Review and improve your entire workflow from sample receipt to analysis to prevent future occurrences. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause oxidative degradation of 11-Keto-ODA?
A1: 11-Keto-ODA, being a polyunsaturated keto-fatty acid, is susceptible to oxidation. The primary factors that promote its degradation are:
-
Oxygen: Direct exposure to air can initiate and propagate the oxidation process.
-
Heat: Elevated temperatures accelerate the rate of oxidative reactions.
-
Light: UV and visible light can provide the energy to initiate lipid peroxidation.
-
Presence of Metal Ions: Transition metals like iron and copper can catalyze the formation of reactive oxygen species, leading to oxidation.
Q2: What are the recommended storage conditions for 11-Keto-ODA samples?
A2: To ensure the long-term stability of 11-Keto-ODA, it is recommended to store samples under the following conditions:
-
Temperature: Store at -20°C or ideally at -80°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This can be achieved by overlaying the sample with the inert gas before sealing the container.
-
Container: Use amber glass vials or containers wrapped in aluminum foil to protect from light. Ensure the container is tightly sealed to prevent oxygen ingress.
-
Form: Storing the compound in its neat (undissolved) form is generally preferred. If in solution, use a solvent that has been degassed and is free of peroxides.
Q3: Which antioxidants are most effective in preventing the oxidation of 11-Keto-ODA?
A3: While specific comparative studies on 11-Keto-ODA are limited, data from similar polyunsaturated fatty acids suggest the following antioxidants can be effective. A combination of antioxidants with different mechanisms of action is often more effective.
| Antioxidant | Recommended Concentration | Mechanism of Action | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Free radical scavenger | A synthetic antioxidant commonly used for lipids. |
| α-Tocopherol (Vitamin E) | 0.05 - 0.1% | Free radical scavenger | A natural antioxidant. Its effectiveness can be concentration-dependent. |
| Ethylenediaminetetraacetic acid (EDTA) | 10 - 50 µg/g | Metal chelator | Prevents metal-catalyzed oxidation. Very effective in combination with radical scavengers.[1] |
| Ascorbyl Palmitate | 50 µg/g | Oxygen scavenger/Free radical scavenger | A fat-soluble form of Vitamin C. Can have pro-oxidant effects at higher concentrations.[1] |
A combination of a radical scavenger (like BHT or α-tocopherol) and a metal chelator (like EDTA) is often a robust strategy to prevent oxidation.[1]
Q4: How can I detect if my 11-Keto-ODA sample has degraded?
A4: Degradation of 11-Keto-ODA can be assessed using several analytical techniques:
-
Chromatography (HPLC, GC-MS): The appearance of new peaks or a decrease in the main peak area of 11-Keto-ODA can indicate the formation of degradation products.
-
UV-Vis Spectroscopy: Changes in the UV absorption spectrum, particularly shifts in the maximum absorbance wavelength, may suggest alterations in the conjugated double bond system due to oxidation.
-
Peroxide Value (PV): This is a classical method to determine the initial stages of lipid oxidation by measuring the amount of hydroperoxides formed.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures secondary oxidation products, such as malondialdehyde.
Experimental Protocols
Protocol 1: General Handling of 11-Keto-ODA
This protocol outlines the best practices for handling 11-Keto-ODA to minimize exposure to pro-oxidative conditions.
-
Preparation: Before handling the sample, ensure you have a clean, dry, and inert working environment. If possible, work in a glove box or under a continuous stream of an inert gas like nitrogen or argon.
-
Thawing: If the sample is frozen, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture on the cold surface.
-
Weighing and Aliquoting: Weigh the required amount of 11-Keto-ODA quickly and accurately. If preparing a stock solution, dissolve it in a high-purity, degassed solvent (e.g., ethanol (B145695) or acetonitrile).
-
Inert Atmosphere: After preparing the stock solution, flush the headspace of the vial with nitrogen or argon before sealing it tightly with a Teflon-lined cap.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C. For daily use, prepare small aliquots to avoid repeated freeze-thaw cycles of the main stock.
Protocol 2: Sample Preparation for Analysis (e.g., HPLC, LC-MS)
This protocol provides a general workflow for preparing 11-Keto-ODA samples for analytical measurements while minimizing degradation.
-
Solvent Preparation: Use HPLC-grade solvents. Degas all solvents by sparging with helium or nitrogen, or by sonication under vacuum. If using an aqueous mobile phase, prepare it fresh daily.
-
Standard and Sample Dilution:
-
Prepare stock solutions of 11-Keto-ODA in a suitable degassed organic solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Add an antioxidant such as BHT to a final concentration of 0.05% to the stock solution.
-
Perform serial dilutions of the stock solution with the degassed mobile phase to prepare working standards.
-
For experimental samples, extract the lipids using a suitable method (e.g., Bligh-Dyer or Folch extraction) under an inert atmosphere.[2]
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase immediately before analysis.
-
-
Analysis: Analyze the samples as soon as possible after preparation. If there is a delay, store the prepared samples in an autosampler cooled to 4°C and protected from light.
Visualizations
Caption: Workflow for handling and preparing 11-Keto-ODA samples.
Caption: Troubleshooting logic for inconsistent analytical results.
References
Validation & Comparative
Confirming the Structure of 11-Keto-9(E),12(E)-octadecadienoic Acid by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the chemical structure of 11-Keto-9(E),12(E)-octadecadienoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental NMR data for this specific isomer, this guide utilizes data from the closely related and well-characterized isomer, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), as a reference for comparison. The expected NMR spectral characteristics for this compound are predicted based on established principles of NMR spectroscopy and analysis of its structural analogue.
Structural Comparison
The key difference between this compound and the reference compound, 13-KODE, is the position of the keto group and the stereochemistry of the conjugated double bonds. In the target molecule, the ketone is at position C-11, flanked by two trans double bonds at C-9 and C-12. In 13-KODE, the ketone is at C-13 with a cis double bond at C-9 and a trans double bond at C-11. These structural nuances will manifest as distinct differences in their respective NMR spectra.
Predicted and Comparative NMR Data
The following tables summarize the experimental NMR data for the reference compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid, and the predicted NMR data for the target compound, this compound.
Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
| Proton | This compound (Predicted Chemical Shift, δ) | (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (Experimental Chemical Shift, δ) | Key Differences |
| H-9 | ~7.2 ppm (dd) | ~6.4 ppm (dd) | Significant downfield shift due to the adjacent keto group and trans configuration. |
| H-10 | ~6.2 ppm (dt) | ~7.5 ppm (dd) | Upfield shift compared to H-11 in the reference due to the position relative to the keto group. |
| H-12 | ~6.2 ppm (dt) | ~6.1 ppm (dd) | Similar chemical shift but different coupling pattern expected. |
| H-13 | ~7.2 ppm (dd) | - | Proton is replaced by a keto group in the reference compound. |
| H-8 | ~2.3 ppm (q) | ~2.2 ppm (q) | Minor difference expected. |
| H-14 | ~2.5 ppm (t) | ~2.5 ppm (t) | Similar chemical shift expected. |
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
| Carbon | This compound (Predicted Chemical Shift, δ) | (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (Experimental Chemical Shift, δ) | Key Differences |
| C-1 | ~179 ppm | ~179 ppm | No significant difference expected. |
| C-9 | ~145 ppm | ~125 ppm | Downfield shift due to the influence of the C-11 keto group. |
| C-10 | ~130 ppm | ~148 ppm | Upfield shift compared to C-12 in the reference. |
| C-11 | ~200 ppm | ~135 ppm | Presence of a keto group results in a significant downfield shift. |
| C-12 | ~130 ppm | ~140 ppm | Shift influenced by the adjacent keto group. |
| C-13 | ~145 ppm | ~200 ppm | Absence of a keto group results in a significant upfield shift. |
Experimental Protocol for NMR Analysis
A detailed methodology for acquiring high-quality NMR data for keto-octadecadienoic acids is crucial for accurate structure elucidation.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D Spectra:
-
¹H NMR: Acquire with a spectral width of 12-15 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans.
-
¹³C NMR: Acquire with a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity of the carbon skeleton and the position of the keto group.
-
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired NMR data.
Caption: Workflow for NMR-based structure confirmation.
Key HMBC Correlations for Structure Confirmation
The HMBC spectrum is paramount in definitively placing the keto group at C-11. The following diagram illustrates the expected key long-range correlations.
Caption: Expected key HMBC correlations to the C-11 keto group.
By carefully analyzing the 1D and 2D NMR spectra and comparing the data with the provided reference and predicted values, researchers can confidently confirm the structure of this compound. The distinct chemical shifts of the olefinic protons and the key HMBC correlations to the carbonyl carbon are the most definitive features for its unambiguous identification.
A Comparative Guide to the Bioactivity of 11-Keto-9(E),12(E)-octadecadienoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 11-Keto-9(E),12(E)-octadecadienoic acid (KOD) and other related keto-octadecadienoic acid isomers. While direct comparative studies on the bioactivity of various geometric isomers of 11-keto-octadecadienoic acid are limited, this document synthesizes available experimental data to offer insights into their distinct biological functions. The primary focus is on the profibrinolytic activity of this compound, with a comparative look at the anti-inflammatory and cytotoxic effects of other keto-octadecadienoic acid isomers.
Data Presentation
The following tables summarize the known biological activities and quantitative data for this compound and other relevant keto-octadecadienoic acid isomers.
Table 1: Comparative Bioactivity of Keto-Octadecadienoic Acid Isomers
| Compound | Primary Bioactivity | Mechanism of Action | Target Organism/Cell Line | Effective Concentration |
| This compound (KOD) | Profibrinolytic | Irreversible inactivation of Plasminogen Activator Inhibitor-1 (PAI-1)[1] | Bovine Aortic Endothelial Cells | 250 µM (2-fold increase in plasmin activity)[1] |
| 9-Oxo-(10E,12E)-octadecadienoic acid | Cytotoxic | Induction of apoptosis via the mitochondrial regulation pathway[2] | Human Ovarian Cancer (HRA) cells | Not specified |
| 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) | Anti-inflammatory, Anti-cancer | Inhibition of NF-κB and MAPK signaling, activation of Nrf2/HO-1 signaling[3][4]; Down-regulation of c-Myc, attenuation of breast cancer cell stemness[5] | Murine Macrophage (RAW 264.7) cells, Breast Cancer (MDA-MB-231, MCF-7) cells | 100 µM (for anti-inflammatory effects)[3]; Not specified for anti-cancer effects |
| 10-Oxo-trans-11-octadecenoic acid (KetoC) | Anti-inflammatory | Suppression of proinflammatory cytokines (TNFα, IL-6, IL-1β) via NF-κB p65, binding to GPR120[6] | Murine Macrophage (RAW 264.7) cells stimulated with Porphyromonas gingivalis lipopolysaccharide | 5 µM[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Assay for Fibrinolytic Activity Enhancement in Endothelial Cells
This protocol is based on the methods used to determine the profibrinolytic activity of this compound[1][6].
1. Cell Culture:
-
Bovine aortic endothelial cells are cultured in a suitable medium (e.g., Dulbecco's modified Eagle's medium) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
2. Treatment with KOD:
-
Confluent cell monolayers in 24-well plates are washed with serum-free medium.
-
Cells are then incubated with various concentrations of this compound (e.g., up to 250 µM) in the presence of plasminogen for a specified time (e.g., 2 hours).
3. Measurement of Plasmin Activity:
-
After incubation, the conditioned medium is collected.
-
The plasmin activity in the conditioned medium is measured using a chromogenic substrate specific for plasmin. The absorbance is read at 405 nm.
-
The increase in plasmin activity in the presence of the test compound compared to the control (vehicle-treated cells) indicates enhanced fibrinolytic activity.
4. Fibrin (B1330869) Plate Assay:
-
A fibrin plate is prepared by mixing a solution of fibrinogen with thrombin in an agarose (B213101) gel.
-
A sample of the conditioned medium from the treated endothelial cells is placed on the fibrin plate.
-
The plate is incubated at 37°C for 24 hours.
-
The area of the lytic zone on the fibrin plate is measured, which is proportional to the fibrinolytic activity[7][8].
Protocol 2: Plasminogen Activator Inhibitor-1 (PAI-1) Inactivation Assay
-
After incubation, a fixed amount of a target protease, such as tissue-type plasminogen activator (t-PA) or urokinase-type plasminogen activator (u-PA), is added to the mixture.
-
The residual activity of the protease is then measured using a specific chromogenic substrate.
3. Controls:
-
A control with only the protease and its substrate is used to determine the maximum protease activity.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Generalized experimental workflow for comparing the bioactivity of isomers.
References
- 1. Inhibition of plasminogen activator inhibitor-1 by this compound, a novel fatty acid produced by Trichoderma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellsciences.com [cellsciences.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. PAI-1 Assays [practical-haemostasis.com]
- 6. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for measuring fibrinolytic activity in a single layer of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for measuring fibrinolytic activity in a single layer of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of 11-Keto-9(E),12(E)-octadecadienoic Acid: A Comparative Analysis
For Immediate Release
A deep dive into the anti-inflammatory properties of 11-Keto-9(E),12(E)-octadecadienoic acid (11-KODA) reveals its potential as a potent modulator of key inflammatory pathways. This guide provides a comparative analysis of its effects, drawing parallels with the well-researched isomer, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), and other anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic avenues for inflammatory diseases.
While direct experimental data on 11-KODA is emerging, the closely related compound 13-KODE offers significant insights into the potential mechanisms of action. Research demonstrates that 13-KODE exerts its anti-inflammatory effects by potently inhibiting pro-inflammatory mediators and signaling pathways, including NF-κB and MAPK, while activating the protective Nrf2/HO-1 antioxidant response.[1][2][3][4]
Comparative Efficacy of Keto-Fatty Acids
The anti-inflammatory efficacy of keto-octadecadienoic acids can be benchmarked against other known anti-inflammatory compounds. The following table summarizes key quantitative data from studies on 13-KODE, providing a framework for evaluating the potential of 11-KODA.
| Compound | Target | Assay | Concentration | Result |
| 13-KODE | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 50 µM | Significant inhibition of NO production[2] |
| 100 µM | Further significant inhibition of NO production[2] | |||
| TNF-α Expression | LPS-stimulated RAW 264.7 macrophages | 50 µM | Significant reduction in TNF-α mRNA levels[2] | |
| 100 µM | Dose-dependent reduction in TNF-α mRNA levels[2] | |||
| IL-1β Expression | LPS-stimulated RAW 264.7 macrophages | 50 µM | Significant reduction in IL-1β mRNA levels[2] | |
| 100 µM | Dose-dependent reduction in IL-1β mRNA levels[2] | |||
| NF-κB p65 Nuclear Translocation | LPS-stimulated RAW 264.7 macrophages | 100 µM | Inhibition of nuclear translocation[1][2] | |
| HO-1 Protein Expression | RAW 264.7 macrophages | 100 µM | 20-fold increase at 12 hours[1] | |
| Nrf2 Protein Expression | RAW 264.7 macrophages | 100 µM | 4.6-fold increase at 12 hours[1] | |
| Dexamethasone (Control) | iNOS Expression | LPS-stimulated RAW 264.7 macrophages | 10 µM | Significant inhibition |
Key Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of 13-KODE are mediated through the modulation of critical signaling cascades. These pathways represent promising targets for therapeutic intervention with 11-KODA.
NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[1] It activates the NF-κB pathway, leading to the transcription of pro-inflammatory genes. 13-KODE has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory cytokines like TNF-α and IL-1β.[1][2]
Caption: Inhibition of the NF-κB signaling pathway by 13-KODE.
Nrf2/HO-1 Antioxidant Pathway
Chronic inflammation is often associated with oxidative stress. The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. 13-KODE has been demonstrated to activate this pathway, leading to increased expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[1][4] This dual action of inflammation suppression and antioxidant induction highlights the therapeutic potential of this class of compounds.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by 13-KODE.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with 11-KODA or comparator compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from cells using a suitable RNA isolation kit. cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed using a real-time PCR system with SYBR Green master mix. The relative expression of target genes (e.g., TNF-α, IL-1β) is normalized to a housekeeping gene (e.g., β-actin) using the 2^-ΔΔCt method.
Western Blot Analysis
Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, Nrf2, HO-1, β-actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Assay
The production of NO in the culture supernatants is measured using the Griess reagent system. Briefly, an equal volume of culture supernatant and Griess reagent are mixed and incubated at room temperature. The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of novel compounds.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Conclusion
The available evidence on 13-KODE strongly suggests that this compound holds significant promise as a novel anti-inflammatory agent. Its potential to modulate key inflammatory and antioxidant pathways warrants further investigation. The experimental frameworks provided in this guide offer a robust starting point for researchers to validate these effects and explore the full therapeutic potential of this class of molecules.
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 11-Keto-9(E),12(E)-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 11-Keto-9(E),12(E)-octadecadienoic acid, a keto-derivative of linoleic acid. While direct cross-validation studies for this specific analyte are limited, this document compiles and compares data from closely related oxidized linoleic acid metabolites, such as hydroxy-octadecadienoic acids (HODEs) and other oxo-octadecadienoic acids, to provide a valuable reference for method selection and development. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method is contingent on its performance characteristics. The following tables summarize key validation parameters for the analysis of this compound and its isomers using HPLC, GC-MS, and LC-MS/MS. Data from closely related octadecadienoic acid isomers and derivatives are included to provide a comprehensive overview.
Table 1: Comparison of Analytical Method Performance for Oxo- and Hydroxy-Octadecadienoic Acids
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.999 | >0.99 | >0.999 |
| Accuracy (% Recovery) | 87% - 90%[1] | Typically >90% with appropriate internal standards | 87% - 119% |
| Precision (RSD %) | <10% | <15% | <7% |
| Limit of Detection (LOD) | 0.035 - 0.090 µg/g[1] | pg range (with derivatization) | 0.4 ppb |
| Limit of Quantitation (LOQ) | 0.12 - 0.32 µg/g[1] | pg-ng range (with derivatization) | Sub-ng/mL to low ng/mL |
| Specificity | Moderate; susceptible to co-eluting isomers | High (with MS detection) | Very High (with MRM) |
| Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using HPLC, GC-MS, and LC-MS/MS for oxylipins like this compound.
Sample Preparation: Extraction of Oxylipins from Biological Matrices
A robust sample preparation protocol is fundamental for accurate quantification.[2][3] The following is a general procedure for the extraction of oxylipins from biological samples such as plasma, serum, or tissue homogenates.
-
Protein Precipitation and Lipid Extraction:
-
To 100 µL of sample, add 300 µL of ice-cold methanol (B129727) containing an antioxidant (e.g., 0.1% butylated hydroxytoluene, BHT) and an appropriate internal standard.[2]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the lipids with a non-polar solvent such as ethyl acetate (B1210297) or hexane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the appropriate mobile phase for analysis.
-
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of oxo-fatty acids that possess a chromophore.
-
Chromatographic Conditions:
-
Column: Normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) Detector at a wavelength appropriate for the conjugated ketone system (e.g., 234 nm for conjugated dienes).[1]
-
Injection Volume: 10 µL.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of keto fatty acids requires derivatization to increase volatility and thermal stability.[4][5]
-
Derivatization (Two-Step Methoximation and Silylation): [4]
-
Methoximation: To the dried extract, add methoxyamine hydrochloride in pyridine (B92270) to convert the keto group to a methoxime. Incubate at 60°C for 60 minutes.
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to derivatize the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester.[5] Incubate at 60°C for 30-60 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the analytes of interest.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of oxylipins.[6][7]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate to improve ionization.[6][8]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometer Conditions:
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound from a biological sample.
Caption: A generalized workflow for the analysis of oxylipins.
Signaling Pathway of Oxidized Linoleic Acid Metabolites
Oxidized linoleic acid metabolites, including keto-octadecadienoic acids, are known to be involved in various biological signaling pathways. One such pathway involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and the FOXO transcription factors.[9][10]
Caption: Simplified signaling pathway of oxidized linoleic acid metabolites.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - ProQuest [proquest.com]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Oxidised metabolites of the omega-6 fatty acid linoleic acid activate dFOXO | Life Science Alliance [life-science-alliance.org]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
A Comparative Analysis of 11-Keto-9(E),12(E)-octadecadienoic Acid and Its Precursors in Cellular Processes
For Immediate Release
A comprehensive review of existing experimental data reveals the distinct biological activities of 11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) in comparison to its metabolic precursors. This guide synthesizes findings on their anti-inflammatory effects, modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and impact on fibrinolytic activity, providing researchers, scientists, and drug development professionals with a valuable comparative resource.
Metabolic Cascade: From Linoleic Acid to 11-Keto-ODA
11-Keto-ODA is a downstream metabolite of linoleic acid, an essential omega-6 fatty acid. The metabolic conversion involves a series of enzymatic reactions. Initially, linoleic acid is oxidized by lipoxygenases (LOX) or cyclooxygenases (COX) to form hydroperoxyoctadecadienoic acids (HPODEs). These unstable intermediates are then reduced to more stable hydroxyoctadecadienoic acids (HODEs). Specifically, 11-hydroxy-9(Z),12(Z)-octadecadienoic acid can be a direct precursor, which is subsequently oxidized by a dehydrogenase to yield 11-Keto-ODA.[1][2]
Figure 1: Metabolic pathway from Linoleic Acid to 11-Keto-ODA.
Comparative Biological Activities
The transformation from linoleic acid to 11-Keto-ODA results in a molecule with distinct and often more potent biological effects.
Anti-inflammatory Effects
PPARγ Agonist Activity
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ is a key mechanism for the therapeutic effects of certain anti-diabetic drugs. While linoleic acid has a very high Ki (>1000 nM) for PPARγ, indicating weak binding, some of its metabolites are more potent activators.[4] For example, various isomers of conjugated linoleic acid (CLA) have been shown to activate PPARγ with IC50 values in the micromolar range (3.2–7.4 μM).[5] Keto-octadecadienoic acids are also recognized as PPARγ ligands. Although specific EC50 values for 11-Keto-ODA are not widely reported, related keto-fatty acids have been identified as potent PPAR agonists, suggesting that the keto-moiety enhances the interaction with the receptor.
Fibrinolytic Activity
Emerging evidence suggests that 11-Keto-ODA may play a role in enhancing the fibrinolytic activity of endothelial cells. This effect is of significant interest in the context of cardiovascular health, as an efficient fibrinolytic system is crucial for preventing the formation of persistent blood clots. While detailed quantitative data are still forthcoming, this unique activity distinguishes 11-Keto-ODA from its precursors, which are not typically associated with the regulation of fibrinolysis.
Data Summary
| Compound | Biological Effect | Potency (IC50/EC50) | Mechanism of Action |
| Linoleic Acid | Pro- and Anti-inflammatory | Weak PPARγ ligand (Ki > 1000 nM)[4] | Precursor to various bioactive lipids |
| Hydroxyoctadecadienoic Acids (HODEs) | Anti-inflammatory, PPARγ activation | Varies by isomer | Modulation of inflammatory signaling pathways, PPARγ agonism |
| Conjugated Linoleic Acids (CLAs) | PPARγ activation | IC50: 3.2–7.4 μM for various isomers[5] | Direct binding and activation of PPARγ |
| This compound (11-Keto-ODA) | Anti-inflammatory, PPARγ activation, Enhanced Fibrinolytic Activity | Data not available | Inhibition of NF-κB signaling, PPARγ agonism |
Experimental Protocols
Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol outlines the procedure to determine the anti-inflammatory effects of test compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 12 hours.
2. Treatment:
-
Pre-treat the cells with various concentrations of the test compounds (e.g., 11-Keto-ODA, its precursors, or a known inhibitor like L-NAME) for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control.
3. Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
4. Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
Figure 2: Workflow for assessing anti-inflammatory activity.
PPARγ Activation Luciferase Reporter Assay
This assay quantifies the ability of test compounds to activate PPARγ using a cell-based luciferase reporter system.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in DMEM with 10% FBS.
-
Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
2. Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the test compounds (e.g., 11-Keto-ODA, its precursors, or a known PPARγ agonist like rosiglitazone (B1679542) as a positive control). Include a vehicle control.
3. Luciferase and β-Galactosidase Assays:
-
After 24 hours of treatment, lyse the cells.
-
Measure luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure β-galactosidase activity in the same lysates using a colorimetric assay (e.g., with ONPG as a substrate) and a spectrophotometer.
4. Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity for each sample.
-
Express the PPARγ activation as a fold-change relative to the vehicle-treated control.
-
Determine the EC50 value for each compound from the dose-response curve.
Figure 3: Simplified PPARγ signaling pathway.
Conclusion
The available evidence indicates that this compound possesses distinct and potentially more potent biological activities compared to its metabolic precursors, including linoleic acid and various hydroxyoctadecadienoic acids. Its enhanced anti-inflammatory effects, likely mediated through NF-κB inhibition and PPARγ activation, along with its unique potential to modulate fibrinolysis, position 11-Keto-ODA as a compound of significant interest for further investigation in the fields of inflammation, metabolic disorders, and cardiovascular disease. Further research is warranted to quantify the specific potency of 11-Keto-ODA in these various biological assays and to fully elucidate its mechanisms of action.
References
Validating PPARα Agonism of Keto-Octadecadienoic Acids: A Comparative Guide
This guide provides a comparative analysis of the peroxisome proliferator-activated receptor alpha (PPARα) agonism of naturally derived keto-octadecadienoic acids, specifically 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and its isomer 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). While the initial topic of interest was 11-Keto-9(E),12(E)-octadecadienoic acid, the available scientific literature points to the potent PPARα agonist activity of its isomers, which are the focus of this document. For benchmarking purposes, their performance is compared with established synthetic PPARα agonists, Fenofibrate (B1672516) and WY-14643.
This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available data, experimental methodologies, and the underlying signaling pathway.
Comparative Efficacy of PPARα Agonists
The following table summarizes the quantitative data on the PPARα agonist activity of the selected compounds. The data is compiled from various in vitro and in vivo studies.
| Compound | Assay Type | Cell Line/Model | Parameter | Value/Result |
| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | Luciferase Reporter Assay | - | Activating Concentration | 10-20 µM[1] |
| mRNA Expression Analysis | Mouse Primary Hepatocytes | PPARα Target Genes | Significantly Increased[2] | |
| Triglyceride Accumulation Assay | Mouse Primary Hepatocytes | Triglyceride Levels | Inhibited Accumulation[2] | |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | Luciferase Reporter Assay | CV1 cells | PPARα Activation | Stronger than 9-oxo-ODA and CLA[1] |
| In vivo study | Obese diabetic KK-Ay mice | Plasma Triglycerides | Decreased[1] | |
| In vivo study | Obese diabetic KK-Ay mice | Hepatic Triglycerides | Decreased[1] | |
| Fenofibrate | In vivo study | Apolipoprotein E-deficient mice | Cerebral Infarct Volume | Reduced[3][4] |
| In vivo study | High-fat diet-fed mice | Hepatic LDLR Expression | Restored[5] | |
| In vivo study | Mice | Hepatic Steatosis | Fails to reduce in high-fat fed mice with chronic use[6] | |
| WY-14643 (Pirinixic Acid) | EC50 Determination | - | Murine PPARα | 0.63 µM[7][8] |
| EC50 Determination | - | Human PPARα | 5.0 µM[8] | |
| EC50 Determination | - | Murine PPARγ | 32 µM[7][8] | |
| EC50 Determination | - | Human PPARγ | 60 µM[8] | |
| EC50 Determination | - | Human PPARδ | 35 µM[8] |
PPARα Signaling Pathway
Activation of PPARα by an agonist initiates a cascade of molecular events leading to the regulation of lipid and glucose metabolism, as well as inflammation. The binding of a ligand to PPARα induces a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: PPARα signaling pathway upon agonist activation.
Experimental Protocols
The validation of a compound as a PPARα agonist involves a series of well-defined experimental procedures. Below are the detailed protocols for the key assays mentioned in this guide.
1. PPARα Luciferase Reporter Gene Assay
This in vitro assay is a primary screening method to determine if a compound can activate the PPARα receptor.
-
Objective: To quantify the dose-dependent activation of PPARα by a test compound.
-
Principle: Cells are co-transfected with two plasmids: one expressing a chimeric receptor containing the PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS). Agonist binding to the PPARα-LBD activates transcription of the luciferase gene, and the resulting light emission is measured.
-
Methodology:
-
Cell Culture and Transfection: HEK293T or CV-1 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with the PPARα-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with a fresh medium containing the test compound at various concentrations (e.g., from 1 nM to 100 µM). A known PPARα agonist (e.g., WY-14643) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Luciferase Assay: Following a 24-hour incubation with the compounds, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The relative light units (RLU) are normalized to the vehicle control. The dose-response curve is plotted, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated.
-
2. Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
This assay confirms the biological activity of a PPARα agonist by measuring the upregulation of its known target genes.
-
Objective: To measure the change in mRNA levels of PPARα target genes in response to treatment with a test compound.
-
Principle: Cells or tissues are treated with the test compound. Total RNA is then extracted, reverse-transcribed into cDNA, and the expression levels of specific genes (e.g., ACOX1, CPT1A) are quantified using qPCR with gene-specific primers.
-
Methodology:
-
Cell Culture and Treatment: Mouse primary hepatocytes or a relevant cell line are treated with the test compound at a predetermined effective concentration for a specific duration (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells using a suitable RNA extraction kit. The quality and quantity of RNA are assessed. A fixed amount of RNA is then used for reverse transcription to synthesize cDNA.
-
qPCR: The qPCR reaction is set up using a qPCR master mix, cDNA template, and primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.
-
3. In Vivo Efficacy Studies in Animal Models
Animal models are crucial for evaluating the physiological effects of a PPARα agonist on lipid metabolism.
-
Objective: To assess the in vivo efficacy of a test compound in a relevant animal model of dyslipidemia or metabolic syndrome.
-
Principle: A suitable animal model, such as obese diabetic KK-Ay mice or high-fat diet-fed mice, is administered the test compound over a specific period. The effects on plasma and hepatic lipid profiles, as well as other metabolic parameters, are then evaluated.
-
Methodology:
-
Animal Model and Treatment: Male KK-Ay mice or C57BL/6J mice on a high-fat diet are randomly assigned to a control group (vehicle) and a treatment group (test compound administered orally or via diet). The treatment duration can range from a few weeks to several months.
-
Sample Collection: At the end of the treatment period, blood and liver tissue samples are collected.
-
Biochemical Analysis: Plasma levels of triglycerides, total cholesterol, and other relevant metabolites are measured using commercial assay kits. Liver tissues are used to measure hepatic triglyceride content.
-
Gene Expression Analysis: A portion of the liver tissue can be used for qPCR analysis of PPARα target genes as described above.
-
Data Analysis: Statistical analysis is performed to compare the metabolic parameters between the control and treatment groups.
-
This guide provides a foundational understanding of the PPARα agonist activity of 9-oxo-ODA and 13-oxo-ODA in comparison to standard synthetic agonists. The provided experimental protocols offer a framework for the validation and characterization of novel PPARα modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment | Journal of Neuroscience [jneurosci.org]
- 4. Peroxisome proliferator-activated receptor-alpha activation as a mechanism of preventive neuroprotection induced by chronic fenofibrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of peroxisome proliferator-activated receptor-alpha in mice induces expression of the hepatic low-density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic activation of PPARα with fenofibrate reduces autophagic proteins in the liver of mice independent of FGF21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WY 14643 | PPARα | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of 11-Keto-9(E),12(E)-octadecadienoic Acid in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 11-Keto-9(E),12(E)-octadecadienoic acid, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact with the substance. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To avoid skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
In the event of accidental exposure, follow these first aid measures:
-
After inhalation: Move to fresh air. If symptoms persist, consult a physician[2][4].
-
In case of skin contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice[1][2].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][2].
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician if feeling unwell[2].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations. The following protocol provides a general framework for its disposal in a laboratory setting.
Experimental Protocol: Waste Segregation and Disposal
-
Initial Assessment: Determine if the waste is contaminated with any hazardous materials. The disposal route will differ for pure compounds versus contaminated solutions.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". Include the concentration and any solvents present.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[5]. This area should be away from incompatible materials.
-
Consultation: Crucially, consult your institution's Environmental Health & Safety (EH&S) department for specific disposal instructions. They will provide guidance on the appropriate waste stream (e.g., non-hazardous solid waste, chemical waste).
-
Handover for Disposal: Arrange for the collection of the waste by the institution's hazardous waste management service.
Important Considerations:
-
Do Not Pour Down the Drain: Do not let the product enter drains or the environment[6].
-
Original Containers: Whenever possible, leave chemicals in their original containers for disposal.
-
Uncleaned Containers: Handle uncleaned, empty containers as you would the product itself.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 11-Keto-9(E),12(E)-octadecadienoic acid
Essential Safety and Handling Guide for 11-Keto-9(E),12(E)-octadecadienoic acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar keto-fatty acids and are intended for use by trained research, scientific, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Standard |
| Eye Protection | Safety glasses with side shields or goggles | EN 166 (EU) or NIOSH (US) approved[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | EN 374[4][5] |
| Body Protection | Laboratory coat | N/A |
| Respiratory | Not generally required under normal use with adequate ventilation. Use a NIOSH/MSHA-approved respirator if aerosols are generated or ventilation is inadequate.[6] | N/A |
Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4][5]
Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or aerosols.[3][5]
-
Prevent the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Keep containers tightly closed.[2]
-
Store in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
First Aid Measures
In the event of exposure, follow these first aid protocols:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2][3][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[1][3][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2][3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[1][2][3][7] |
Spill and Disposal Procedures
Spill Containment:
-
For liquid spills, absorb with an inert material such as sand, silica (B1680970) gel, or universal binder.[2][6]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[5][6]
-
Clean the affected area thoroughly.[1]
Disposal:
-
Dispose of waste material in accordance with national and local regulations.[1]
-
Do not mix with other waste.[1]
-
Handle uncleaned containers as you would the product itself.[1]
-
Contaminated packaging can be triple-rinsed and offered for recycling or disposed of as chemical waste.[5]
Operational Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
